1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-12-4(6(13)14)3-5(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWUGGGZQMPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426906 | |
| Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128694-66-6 | |
| Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128694-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128694-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines calculated data, extrapolated information from analogous compounds, and established experimental methodologies to offer a robust profile for research and development purposes. The guide is structured to provide researchers with essential data on the molecule's characteristics, including its structural and physicochemical properties, alongside standardized protocols for its synthesis and analysis.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C5 position. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety are expected to significantly influence its chemical reactivity, solubility, and biological activity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 224.15 g/mol |
| Canonical SMILES | C1=C(C(=NN1CC)C(F)(F)F)C(=O)O |
| CAS Number | Not explicitly found in public databases |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The data presented below are a combination of calculated values and estimations based on structurally related compounds.
Table 2: Summary of Physical Properties
| Property | Value/Description |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available. The related ethyl ester has a melting point of 93-98 °C. The carboxylic acid is expected to have a higher melting point. |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in nonpolar solvents. Solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions. |
| pKa | Data not available. The carboxylic acid proton is the most acidic proton. The pKa is anticipated to be in the range of 2-4, influenced by the electron-withdrawing trifluoromethyl group. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectral characteristics.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Signal for the pyrazole ring proton (CH).- Quartet and triplet signals for the N-ethyl group (CH₂ and CH₃).- A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm). |
| ¹³C NMR | - Signals for the pyrazole ring carbons.- Signals for the ethyl group carbons.- Signal for the trifluoromethyl carbon (quartet due to C-F coupling).- Signal for the carboxylic acid carbonyl carbon. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-F stretches from the trifluoromethyl group (approx. 1100-1300 cm⁻¹).- N-N and C-N stretches from the pyrazole ring. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (224.15).- Fragmentation patterns showing loss of CO₂, ethyl group, and trifluoromethyl group. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and characterization of the target compound.
Synthesis: Hydrolysis of Ethyl Ester
The target carboxylic acid can be synthesized via the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Protocol:
-
Dissolution: Dissolve ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Acidification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry it under a vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Physical Property Determination Workflow
The following diagram illustrates a general workflow for the determination of the key physical properties of a synthesized compound.
Caption: Workflow for Synthesis and Physical Property Characterization.
Melting Point Determination
The melting point is a crucial indicator of purity.[1][2][3][4]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[3] Load a small amount of the sample into a capillary tube, sealing one end.[4]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[2]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute and observe the sample.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
Solubility is determined by observing the dissolution of the solute in a given solvent.[5][6][7][8][9]
Protocol:
-
Sample Preparation: Weigh a specific amount of the compound (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of the solvent (e.g., 0.1 mL) to the sample in a small vial.
-
Observation: Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).
-
Assessment: Visually inspect the mixture for any undissolved solid. If the solid has dissolved, the compound is soluble at that concentration.
-
Quantification (Optional): For quantitative solubility, incrementally add more solute until a saturated solution is formed.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the compound.[10][11][12][13]
Protocol:
-
Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).[11]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.[10]
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]
Logical Relationships in Physicochemical Profiling
The characterization of a novel compound follows a logical progression from synthesis to detailed analysis. The following diagram illustrates these relationships.
Caption: Logical Flow of Compound Characterization.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound for the scientific community. While direct experimental data is limited, the provided calculated values, predictions based on analogous structures, and detailed experimental protocols offer a solid starting point for any research or development activities involving this compound. It is recommended that researchers experimentally verify these properties as part of their workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. csub.edu [csub.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical guide provides a comprehensive overview of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its precursors and structurally related compounds to offer insights into its synthesis, properties, and potential biological significance.
Chemical Structure and Properties
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of a trifluoromethyl group is expected to enhance its metabolic stability and bioavailability.
Structure:
Table 1: Physicochemical Properties of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (Precursor)
| Property | Value | Reference |
| CAS Number | 129768-30-5 | [1][2][3][4] |
| Molecular Formula | C₇H₇F₃N₂O₂ | [1] |
| Molecular Weight | 208.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 93-98 °C |
Synthesis
The primary route for the synthesis of this compound involves a two-step process starting from the commercially available ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Step 1: N-Alkylation of the Pyrazole Ring
The first step is the ethylation of the pyrazole nitrogen. This can be achieved using a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Step 2: Hydrolysis of the Ethyl Ester
The resulting ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[5]
Experimental Protocols:
Proposed Synthesis of this compound
Materials:
-
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous acetone (or DMF)
-
Lithium hydroxide (or sodium hydroxide)
-
Methanol/Water
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the purified ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.
Logical Workflow for the Synthesis:
Caption: Proposed synthetic pathway for this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is not documented, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. The trifluoromethyl group often enhances biological activity.
Preliminary studies on the precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.[5] The carboxylic acid derivative, as a potential metabolite and a molecule with different physicochemical properties, may exhibit its own unique biological profile.
Potential areas of research for this compound include:
-
Drug Development: As a building block for the synthesis of more complex molecules targeting enzymes and receptors.
-
Agrochemicals: Pyrazole derivatives are used as herbicides and insecticides.
-
Materials Science: The unique electronic properties imparted by the fluorinated pyrazole ring could be of interest in the development of novel materials.
Signaling Pathway Hypothesis:
Caption: Hypothetical signaling pathway modulation by the target compound.
Conclusion
This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and materials science. While direct experimental data is scarce, its synthesis is readily achievable from a commercial precursor. Further investigation into its biological activity and physicochemical properties is warranted to unlock its full potential. This guide provides a foundational understanding and a practical starting point for such research endeavors.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 129768-30-5 Cas No. | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]
An In-Depth Technical Guide on Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 129768-30-5)
An important clarification is necessary regarding the provided CAS number and chemical name. Initial research indicates a discrepancy between the requested CAS number, 129768-28-1, and the chemical name, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
The CAS number 129768-28-1 is associated with a related but different chemical entity, often appearing in regulatory documents as a metabolite. In contrast, the chemical name provided by the user is more closely related to CAS number 129768-30-5 , which corresponds to ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate .
To ensure the accuracy and relevance of the technical guide, it is crucial to address this discrepancy. This document will proceed by focusing on the chemical entity consistently and publicly associated with the core pyrazole structure mentioned in the user's request, which is more accurately identified by CAS number 129768-30-5.
This technical guide provides a comprehensive overview of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. The trifluoromethyl group significantly influences its electronegativity and, consequently, its chemical behavior.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O₂ | [1][2][3][4] |
| Molecular Weight | 208.14 g/mol | [2][3][4] |
| CAS Number | 129768-30-5 | [1][2][3][5] |
| Melting Point | 93-98 °C | [5] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [4] |
| logP | 1.6052 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Reactions
The primary synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves conventional cyclocondensation reactions.[1] These reactions typically occur between appropriate hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.[1]
A general synthetic pathway can be visualized as follows:
Caption: Generalized synthesis pathway for Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
This compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.[1] It also participates in nucleophilic substitution reactions, where the trifluoromethyl group can influence the compound's reactivity.[1]
Applications in Research and Industry
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in several areas:
-
Pharmaceutical Development : It is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] The pyrazole ring is a common scaffold in many bioactive molecules, and the trifluoromethyl group can enhance interactions with biological targets, improve metabolic stability, and increase bioavailability.[1] This makes it a valuable starting material for the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1] It is also utilized in fragment-based drug discovery to construct more complex drug candidates.[1]
-
Agricultural Chemistry : The biological activity of this compound makes it a candidate for the development of new agrochemicals to combat pests and diseases.[1]
-
Materials Science : The combination of the aromatic pyrazole ring and the electron-withdrawing trifluoromethyl group can impart unique properties to materials.[1] Potential applications are being explored in organic electronics, such as in the development of organic semiconductors, and in crystal engineering for designing new crystals with tailored properties.[1]
Biological Activity and Mechanism of Action
While specific details on the mechanism of action are not extensively documented, preliminary studies suggest that ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate may exhibit anti-inflammatory and analgesic properties.[1] In vitro studies have indicated that this compound might inhibit specific enzymes involved in inflammation and pain pathways.[1] Further research is necessary to fully elucidate its mechanism of action and potential therapeutic applications.[1]
The pyrazole moiety itself is a well-established pharmacophore. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
A proposed workflow for investigating the biological activity of this compound is outlined below:
Caption: A typical workflow for the preclinical evaluation of a potential therapeutic agent.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of pyrazole derivatives can be found in the scientific literature. A general procedure for the synthesis of trifluoromethyl-pyrazole-carboxamide derivatives, which are structurally related to the topic compound, involves the coupling reaction of aniline derivatives and a pyrazole-carboxylic acid.[6]
General Synthesis of N-Aryl-pyrazole-carboxamides: [6]
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the pyrazole-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents).
-
Add the corresponding aniline derivative (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel.
Note: This is a generalized protocol and specific reaction conditions, such as temperature and reaction time, may vary depending on the specific substrates used.
Safety and Handling
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is classified as harmful and an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1]
-
Work in a well-ventilated fume hood to avoid inhalation.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not ingest.[1]
Refer to the material safety data sheet (MSDS) for complete safety and handling information.
Conclusion
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique combination of a pyrazole core and a trifluoromethyl group provides a foundation for the development of novel molecules with enhanced biological activity and material properties. Further research into its mechanism of action and applications is warranted to fully realize its potential.
References
- 1. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. 129768-30-5 Cas No. | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes visualizations of the chemical pathway and experimental workflows.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Step 1: Cyclocondensation to form Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This step involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with ethylhydrazine. The reaction proceeds via a Michael addition of the hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.
-
Step 2: Hydrolysis of the Ethyl Ester. The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to yield the target carboxylic acid.
The overall synthetic pathway is illustrated in the diagram below.
Caption: Overall synthesis pathway for this compound.
Quantitative Data
While specific yield data for the direct synthesis of this compound is not extensively reported in the literature, the following table summarizes yields for analogous reactions, providing a reasonable expectation for this synthetic sequence.
| Step | Reaction Type | Analogous Reactants | Solvent | Conditions | Yield (%) | Reference |
| 1 | Cyclocondensation | Diethyl oxalate and acetophenone derivatives with hydrazine hydrate | Glacial Acetic Acid | Not specified | 66-82% | [1] |
| 1 | Cyclocondensation | Ethyl 2,4-dioxovalerate and hydrazine hydrate | Ethanol/Acetic Acid | Room Temperature, 15h | 74% | [2] |
| 2 | Ester Hydrolysis | Ethyl pyrazolylacetate | Ethanol | K₂CO₃, 180°C, 10 min (Microwave) | 97-98% | [3] |
| 2 | Ester Hydrolysis | 3,5-Dibromo-1H-pyrazole-4-carboxylic acid ethyl ester | Methanesulfonic acid/Water | 100°C, 6h | 81% (of a related decarboxylated product) | [4] |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This procedure is based on established methods for the synthesis of pyrazoles from alkynoates and hydrazines.
Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ethyl 4,4,4-trifluoro-2-butynoate
-
Ethylhydrazine (or its hydrochloride salt)
-
Anhydrous Ethanol
-
Sodium acetate (if using ethylhydrazine hydrochloride)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask, add ethyl 4,4,4-trifluoro-2-butynoate (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approximately 5-10 mL per gram of starting material).
-
Add ethylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. If using ethylhydrazine hydrochloride, add sodium acetate (1.1 eq) to the reaction mixture to liberate the free base.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery and Agrochemicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has unlocked a new frontier in the development of potent and highly selective bioactive molecules. This technical guide delves into the core biological activities of trifluoromethylated pyrazoles, offering a comprehensive overview of their therapeutic and agrochemical applications. The unique physicochemical properties imparted by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, have established this class of compounds as a privileged motif in medicinal and agricultural chemistry.[1][2] This guide will provide a detailed examination of their diverse biological activities, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Therapeutic Applications of Trifluoromethylated Pyrazoles
Trifluoromethylated pyrazoles have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several successful drugs and numerous promising clinical candidates. Their versatility is highlighted by their efficacy as anti-inflammatory, anticancer, and antimicrobial agents.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
A prominent example of a trifluoromethylated pyrazole in clinical use is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[3][4] The trifluoromethyl group plays a crucial role in the selective binding of Celecoxib to the COX-2 enzyme.[5]
Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.[6] This selective inhibition spares the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Signaling Pathway of COX-2 Inhibition by Trifluoromethylated Pyrazoles
Caption: COX-2 inhibition by trifluoromethylated pyrazoles.
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | 375 | [5] |
| Mavacoxib | COX-2 | 0.09 | >100 | [7] |
| Compound 3g | COX-2 | 2.65 | 1.68 | [5] |
| Compound 3d | COX-2 | 4.92 | 1.14 | [5] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[2][8][9]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.
-
Prepare a stock solution of the trifluoromethylated pyrazole test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add the test inhibitor at various concentrations.
-
Include wells for an inhibitor control (e.g., Celecoxib) and an enzyme control (no inhibitor).
-
Add the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Initiate the reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Anticancer Activity: Targeting Multiple Pathways
Trifluoromethylated pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][10][11] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways.[10][11]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain diaryl(trifluoromethyl)pyrazoles act as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][11] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Tubulin polymerization inhibition by trifluoromethylated pyrazoles.
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| C-23 | MCF-7 (Breast) | 1.3 | [11] |
| C-23 | B16F10 (Melanoma) | 6.0 | [11] |
| C-23 | HeLa (Cervical) | 5.5 | [11] |
| Compound 5a | UO-31 (Renal) | -77.10 (% Growth) | [3] |
| Compound 5c | UO-31 (Renal) | -92.13 (% Growth) | [3] |
| Compound 5a | HL-60 (Leukemia) | 1.36 (GI50) | [3] |
| Compound 5c | RPMI-8226 (Leukemia) | 0.27 (GI50) | [3] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[12][13]
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylated pyrazole test compound.
-
Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Trifluoromethylated pyrazoles have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[14][15][16][17]
Mechanism of Action: The exact mechanism of action for many antibacterial pyrazoles is still under investigation, but some studies suggest they may have a global effect on bacterial cell function by inhibiting multiple macromolecular synthesis pathways.[14][17]
Experimental Workflow for Antimicrobial Drug Discovery
Caption: A typical workflow for antimicrobial drug discovery.
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 13 | MRSA | 3.12 | [14][15] |
| Compound 17 | MRSA | 6.25 | [14][15] |
| Compound 59 | S. aureus | <0.78 | [16] |
| Compound 74 | S. aureus | <0.78 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[18]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Agrochemical Applications of Trifluoromethylated Pyrazoles
The impact of trifluoromethylated pyrazoles extends beyond medicine into the realm of agrochemicals, where they are utilized as potent insecticides, herbicides, and fungicides.[13][19][20]
Insecticidal Activity: Targeting the Nervous System
Phenylpyrazole insecticides, such as Fipronil, which contains a trifluoromethyl group, are highly effective against a broad spectrum of insect pests.[21]
Mechanism of Action: These insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system.[1][22][23] By blocking the GABA-gated chloride channels, they induce hyperexcitation of the insect's nervous system, leading to paralysis and death.[1]
Signaling Pathway of GABA Receptor Antagonism
Caption: GABA receptor antagonism by trifluoromethylated phenylpyrazoles.
Herbicidal Activity: Inhibiting Photosynthesis
Trifluoromethylated pyrazoles are also effective herbicides, with some acting as inhibitors of protoporphyrinogen oxidase (PPO).[6]
Mechanism of Action: PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[11][24]
Signaling Pathway of PPO Inhibition
Caption: Protoporphyrinogen oxidase (PPO) inhibition by trifluoromethylated pyrazoles.
Conclusion
The introduction of the trifluoromethyl group has profoundly impacted the biological activity of pyrazole-containing molecules, leading to the development of important drugs and agrochemicals. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutic agents and crop protection solutions with improved efficacy, selectivity, and safety profiles. This guide provides a foundational understanding of the diverse biological activities of trifluoromethylated pyrazoles, equipping researchers and developers with the knowledge to further innovate in this exciting field.
References
- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 24. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
The Genesis and Evolution of Pyrazole-5-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] Within this important class of compounds, pyrazole-5-carboxylic acids and their precursors represent a particularly versatile and powerful scaffold for drug discovery. Their history is intertwined with the fundamental development of heterocyclic chemistry and has culminated in their use as key intermediates for several blockbuster drugs.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of pyrazole-5-carboxylic acids, complete with detailed experimental protocols and data for the modern researcher.
Foundational Discovery: The Knorr Synthesis
The history of pyrazole-5-carboxylic acids is fundamentally linked to the discovery of the pyrazole ring itself. The most significant early contribution was the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[5][6][7] This robust and versatile cyclocondensation reaction involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9][10]
To generate the pyrazole-5-carboxylic acid scaffold, a β-ketoester is used as the 1,3-dicarbonyl component. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring with an ester group at the 5-position.[8][11] This ester can then be readily hydrolyzed to the corresponding carboxylic acid.
A critical aspect of the Knorr synthesis, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can potentially occur at either carbonyl group, leading to two possible regioisomers.[7] The reaction conditions and the electronic and steric nature of the substituents heavily influence the outcome.
Significance in Modern Drug Discovery
The pyrazole-5-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry. Its prevalence in approved drugs highlights its favorable drug-like properties. The carboxylic acid group serves as a versatile synthetic handle, allowing for the creation of amides, esters, and other derivatives, which is crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.
Two landmark drugs, Sildenafil (Viagra™) and Celecoxib (Celebrex™), underscore the importance of this scaffold, as their syntheses famously rely on pyrazole-5-carboxylic acid intermediates.
-
Sildenafil (Viagra™): Developed by Pfizer, sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction.[12] Its synthesis begins with the creation of a 3-propylpyrazole-5-carboxylic acid ethyl ester, which undergoes a series of transformations including N-methylation, hydrolysis, nitration, and amidation before further elaboration into the final complex structure.[13][14][15]
-
Celecoxib (Celebrex™): A selective COX-2 inhibitor developed for the treatment of pain and inflammation, Celecoxib features a distinct trisubstituted pyrazole core.[16] A common synthesis route involves the cyclocondensation of a trifluoromethylated 1,3-diketone with a substituted phenylhydrazine, directly establishing the required pyrazole structure.[16][17][18]
Data Presentation
Table 1: Representative Synthetic Protocols for Pyrazole-5-Carboxylic Acid Derivatives
| Reaction Stage | Reactants | Key Reagents & Conditions | Typical Yield | Reference |
| Ring Formation (Knorr) | β-Ketoester, Hydrazine | Ethanol, Acetic Acid (cat.), Reflux | 70-95% | [8][11] |
| Ester Hydrolysis | Pyrazole-5-carboxylate Ester | NaOH or LiOH, Ethanol/Water, Heat | >90% | [11] |
| Amide Formation (via Acid Chloride) | Pyrazole-5-carboxylic Acid | 1. SOCl₂ or (COCl)₂, cat. DMF 2. Amine, Triethylamine, DCM | 65-90% | [11] |
Table 2: Biological Activity of Notable Pyrazole-Carboxylic Acid Derivatives
| Compound Class | Target | Example Compound | Reported Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |
| Pyrazolo[4,3-d]pyrimidines | PDE5 | Sildenafil | IC₅₀: ~3.5 nM | Erectile Dysfunction | [12] |
| Diarylpyrazoles | COX-2 | Celecoxib | IC₅₀: ~40 nM | Anti-inflammatory | [16] |
| Pyrazole-5-carboxamides | HDAC | Compound 40 | Significant inhibition | Anticancer | [1] |
| Pyrazole Carboxylic Acids | Hao2 | Compound 15-XV | Potent inhibition | Experimental (Blood Pressure) | [19] |
| Thiazolyl-pyrazole-carboxylic acids | Tumor Cell Proliferation | Compound 14 | Potent anti-proliferative activity | Anticancer | [20] |
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis and derivatization of a generic pyrazole-5-carboxylic acid.
Protocol 1: Knorr Synthesis of Ethyl 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
-
Objective: To synthesize a pyrazole-5-carboxylate ester via cyclocondensation.
-
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).[11]
-
Add a catalytic amount of glacial acetic acid to the solution.[8]
-
Slowly add ethyl acetoacetate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure. If a precipitate forms, collect it by vacuum filtration. If not, add cold water to induce precipitation.
-
Wash the collected solid with cold water and a small amount of cold ethanol.
-
Dry the product under high vacuum to yield the pyrazole ester.
-
Protocol 2: Hydrolysis to 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic Acid
-
Objective: To convert the pyrazole ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 eq)
-
Ethanol/Water solution (e.g., 3:1)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in an ethanol/water mixture in a round-bottom flask.[11]
-
Add NaOH (2.0 eq) to the solution and stir vigorously at 50-60 °C.
-
Monitor the reaction by TLC until all starting material is consumed (typically 4-12 hours).[11]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid will form.[11]
-
Stir the cold suspension for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid.[11]
-
Protocol 3: Synthesis of a N-Substituted-1H-pyrazole-5-carboxamide
-
Objective: To demonstrate the conversion of the carboxylic acid to a biologically relevant amide derivative.
-
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
-
Procedure:
-
Acid Chloride Formation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.[11]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear, indicating the formation of the acid chloride.[11]
-
Remove the solvent and excess reagent in vacuo. The crude acid chloride is typically used immediately.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide.
-
Conclusion
From its origins in the foundational work of Ludwig Knorr, the pyrazole-5-carboxylic acid scaffold has evolved into one of the most important and versatile building blocks in modern drug discovery. Its straightforward synthesis and the synthetic flexibility offered by the carboxylic acid handle have enabled the creation of a vast number of biologically active molecules. The continued success of drugs derived from this core structure ensures that the exploration of pyrazole-5-carboxylic acids and their derivatives will remain a vibrant and productive area of research for scientists and drug development professionals for the foreseeable future.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 15. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Technical Overview
Introduction: This technical guide provides a detailed overview of the spectroscopic data for the novel heterocyclic compound, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the compound's specificity, publicly available experimental data is limited. Therefore, this document presents a comprehensive analysis based on predictive models and data from structurally analogous compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate characterization, synthesis, and further research.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇F₃N₂O₂
-
Molecular Weight: 208.14 g/mol
-
CAS Number: 1019179-51-0
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar structures, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and related ethyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
| ~7.10 | Singlet | 1H | Pyrazole C4-H |
| ~4.45 | Quartet | 2H | N-CH₂CH₃ |
| ~1.40 | Triplet | 3H | N-CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.0 | -COOH |
| ~148.0 (q) | Pyrazole C3-CF₃ |
| ~138.0 | Pyrazole C5-COOH |
| ~121.0 (q) | -CF₃ |
| ~109.0 | Pyrazole C4 |
| ~45.0 | N-CH₂CH₃ |
| ~14.5 | N-CH₂CH₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -62.0 | Singlet | -CF₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid |
| ~1560 | Medium | C=N Stretch | Pyrazole Ring |
| 1100-1300 | Strong | C-F Stretch | Trifluoromethyl |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion Type | Notes |
|---|---|---|
| 208.04 | [M]⁺ | Molecular Ion |
| 191.04 | [M-OH]⁺ | Loss of hydroxyl radical |
| 163.04 | [M-COOH]⁺ | Loss of carboxyl group |
| 179.03 | [M-C₂H₅]⁺ | Loss of ethyl group |
Standard Experimental Protocols
The data presented above would typically be acquired using the following standard methodologies.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H, 101 MHz for ¹³C, and 376 MHz for ¹⁹F nuclei. The sample (~5-10 mg) is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
Infrared (IR) spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and compressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or electron ionization (EI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is calibrated using a known standard to ensure high mass accuracy.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Caption: Workflow for the spectroscopic analysis of a novel chemical compound.
Solubility Profile of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide also includes data for the closely related precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, to infer solubility trends. Furthermore, detailed experimental protocols for determining solubility and preparing formulations for preclinical studies are provided.
Physicochemical Properties and Inferred Solubility
This compound is a pyrazole derivative featuring a carboxylic acid functional group, an N-ethyl substituent, and a trifluoromethyl group. The presence of the carboxylic acid moiety is expected to confer some degree of solubility in polar protic solvents, particularly at a pH above its pKa, where it can form a soluble salt. The trifluoromethyl group and the pyrazole ring contribute to its lipophilicity.
While specific data for the target compound is not available, the solubility of its ethyl ester precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, offers valuable insights. This related compound demonstrates high solubility in polar aprotic solvents.[1]
Quantitative Solubility Data of a Related Compound
The following table summarizes the available quantitative solubility data for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
| Solvent | Type | Solubility (mg/mL) | Temperature |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Ambient |
| Dichloromethane (DCM) | Polar Aprotic | > 200 | Ambient |
Data sourced from publicly available information on ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.[1]
It is anticipated that this compound will also exhibit good solubility in polar aprotic solvents like DMSO and DMF, which are capable of hydrogen bonding with the carboxylic acid proton. Its solubility in less polar solvents is likely to be lower. The N-ethyl group, compared to an N-H, will slightly increase lipophilicity.
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard laboratory procedure for determining the thermodynamic solubility of a compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent.
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) to allow for equilibration. This process can take 24-72 hours to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of the compound in the samples.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Protocol for Formulation of Pyrazole Compounds for In Vivo Studies
For preclinical research, it is often necessary to formulate poorly water-soluble compounds like pyrazole derivatives in a vehicle suitable for administration. The following protocol is a common approach for creating a formulation for oral or parenteral administration.[2]
-
Initial Solubilization:
-
Addition of Co-solvents and Surfactants:
-
To the DMSO stock solution, sequentially add co-solvents and surfactants. A common vehicle composition is a mixture of PEG400 (polyethylene glycol 400) and a surfactant like Tween-80.[2]
-
A typical formulation might consist of up to 10% DMSO, 40% PEG400, and 5% Tween-80.[2] Vortex the mixture thoroughly after each addition to ensure homogeneity.
-
-
Final Dilution:
-
Slowly add a sterile aqueous vehicle, such as saline (0.9% NaCl), to the organic mixture to reach the final desired concentration for dosing.[2]
-
It is crucial to add the aqueous phase gradually while continuously vortexing to prevent precipitation of the compound.
-
-
Final Formulation:
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
The Pyrazole Core: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1] Its versatile chemical nature allows for facile structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This has led to the incorporation of the pyrazole scaffold into a multitude of clinically successful drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[2] The unique electronic and steric features of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[3] Furthermore, its metabolic stability contributes to its prevalence in recently approved pharmaceuticals.[4] This guide provides a comprehensive overview of the pyrazole core in drug design, detailing its physicochemical properties, synthetic methodologies, and role as a pharmacophore, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Physicochemical Properties and Role in Drug Design
The pyrazole ring possesses a unique set of properties that make it an attractive scaffold for drug development. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 position), facilitating strong interactions with protein targets.[5] The pyrazole core is also considered a bioisostere of other aromatic rings, such as benzene.[6] Replacing a benzene ring with a pyrazole can lead to improved physicochemical properties, including enhanced solubility and reduced lipophilicity, which are often desirable for optimizing a drug candidate's pharmacokinetic profile.[6] The metabolic stability of the pyrazole ring is another key advantage, contributing to improved in vivo half-life and reduced potential for the formation of reactive metabolites.[4]
Synthetic Methodologies
The construction of the pyrazole ring can be achieved through a variety of synthetic routes, with the Knorr pyrazole synthesis and multicomponent reactions being among the most prominent.
Knorr Pyrazole Synthesis
First reported in 1883, the Knorr synthesis is a classic and widely used method for the preparation of pyrazoles.[7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7] A key consideration in the Knorr synthesis, particularly with unsymmetrical dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[9]
Multicomponent Reactions
Modern synthetic approaches often favor multicomponent reactions (MCRs) for the construction of complex molecular scaffolds in a single step.[10] These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[10] For pyrazole synthesis, MCRs typically involve the one-pot condensation of three or more starting materials, such as an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[10]
Pyrazole-Containing Drugs: Mechanisms and Data
The versatility of the pyrazole core is exemplified by its presence in a number of blockbuster drugs.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a specific hydrophilic pocket in the active site of COX-2 that is absent in COX-1.[11]
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 0.28 | 178.57 |
| PYZ28 | 0.26 | >192.3 |
| PYZ16 | 0.52 | 10.73 |
| Compound 5f | 1.50 | 9.56 |
| Compound 6f | 1.15 | 8.31 |
| Compound 11 | 0.043 | Not Reported |
| Compound 12 | 0.049 | Not Reported |
| Compound 15 | 0.048 | Not Reported |
Data sourced from multiple studies.[3][12][13]
Table 2: Pharmacokinetic Parameters of Celecoxib
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours |
| Apparent Volume of Distribution (Vd) | ~455 L |
| Elimination Half-life (t1/2) | ~11 hours |
| Primary Route of Metabolism | Hepatic (CYP2C9) |
| Primary Excretion Routes | Feces and Urine |
Data sourced from multiple studies.[14][15][16][17]
Caption: Signaling pathway of Celecoxib's anti-inflammatory action.
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction
Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[18] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP.[19] cGMP, in turn, induces smooth muscle relaxation and vasodilation, resulting in penile erection.[19] By inhibiting PDE5, sildenafil enhances the effect of NO by preventing the breakdown of cGMP, thereby facilitating and sustaining an erection.[18]
Table 3: In Vitro PDE5 Inhibitory Activity
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 4.2 |
| Tadalafil | 1.8 |
| Vardenafil | 0.7 |
| Avanafil | 5.2 |
Data sourced from a fluorescence polarization-based assay.[20]
Caption: Sildenafil's mechanism of action in erectile dysfunction.
Rimonabant: A CB1 Receptor Antagonist
Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist. The endocannabinoid system, including the CB1 receptor, plays a significant role in regulating appetite and energy balance.[21] By blocking the CB1 receptor, rimonabant was developed to reduce appetite and food intake, and it also demonstrated effects on peripheral metabolism.[21] However, it was later withdrawn from the market due to severe psychiatric side effects.
Caption: Mechanism of action of the CB1 receptor antagonist Rimonabant.
Stanozolol: An Androgen Receptor Agonist
Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[5] As an agonist of the androgen receptor (AR), it promotes protein synthesis and muscle growth.[6] Stanozolol has a lower affinity for the AR compared to testosterone but is a potent activator of AR-dependent transactivation.[6] Its chemical structure, featuring a pyrazole ring fused to the steroid backbone, contributes to its oral bioavailability and anabolic properties.[5]
Table 4: Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity for AR (vs. Dihydrotestosterone) |
| Stanozolol | ~22% |
Data sourced from in vitro studies.[5]
Caption: Stanozolol's mechanism of action via the androgen receptor.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel pyrazole-based drug candidates.
Synthesis Protocol: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware, hot plate with stirring capabilities
Procedure:
-
In a suitable reaction vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[22]
-
Add 1-propanol (3 mL) and a few drops of glacial acetic acid to the mixture.[22]
-
Heat the reaction mixture to approximately 100°C with continuous stirring for 1 hour.[22]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[22]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture.[22]
-
Allow the mixture to cool to room temperature with stirring to facilitate the precipitation of the product.[22]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[22]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol outlines a one-pot synthesis of a pyrazole-fused heterocyclic system.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Catalyst (e.g., piperidine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[10]
-
Add a catalytic amount of piperidine (e.g., 5 mol%).[10]
-
Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC.[10]
-
Upon completion, the precipitated product is collected by filtration.[10]
-
Wash the collected solid with cold ethanol and purify by recrystallization.[10]
-
Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.[10]
Biological Assay Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for COX-2 inhibitors.
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Test inhibitor (e.g., pyrazole derivative)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test inhibitor and positive control at various concentrations.
-
In a 96-well plate, add the assay buffer, cofactor, and COX-2 enzyme to the appropriate wells.
-
Add the test inhibitor or control to the designated wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[23]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[23]
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.[23]
-
Stop the reaction and add the COX probe.
-
Read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: General experimental workflow for pyrazole-based drug discovery.
Conclusion
The pyrazole core continues to be a highly valuable and privileged scaffold in the field of drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets ensures its continued relevance in the development of new therapeutic agents. The examples of Celecoxib, Sildenafil, and other pyrazole-containing drugs highlight the successful translation of this heterocyclic motif from a chemical entity to life-changing medicines. Future research in this area will undoubtedly continue to leverage the versatility of the pyrazole core to address unmet medical needs.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stanozolol | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Stanozolol - Wikipedia [en.wikipedia.org]
- 6. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib | Semantic Scholar [semanticscholar.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 18. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. chemhelpasap.com [chemhelpasap.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
A Theoretical and Computational Scrutiny of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the study of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. In the absence of specific published theoretical research on this molecule, this document serves as a methodological whitepaper, detailing the computational protocols and expected data outcomes from a rigorous quantum chemical investigation. The methodologies are based on established computational studies of similar pyrazole carboxylic acid derivatives.[1][2][3][4][5][6] This guide is intended to provide researchers and drug development professionals with a robust blueprint for conducting in-silico analysis of this compound, focusing on its structural, electronic, and spectroscopic properties through Density Functional Theory (DFT).
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2] The target molecule, this compound, incorporates several key pharmacophoric features: a pyrazole core, an ethyl group at the N1 position which can influence solubility and metabolic stability, a trifluoromethyl group known to enhance binding affinity and membrane permeability, and a carboxylic acid moiety that can act as a key hydrogen bonding group. A thorough theoretical investigation is paramount to understanding its molecular properties, reactivity, and potential as a therapeutic agent.
This whitepaper details the necessary computational workflows, from geometry optimization to the prediction of spectroscopic and electronic properties, that would elucidate the characteristics of this molecule.
Proposed Computational Methodology
The recommended theoretical approach is based on Density Functional Theory (DFT), a proven and effective method for studying pyrazole derivatives.[1][4][5][6] The protocol is designed to provide a deep understanding of the molecule's intrinsic properties.
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package like Gaussian. The B3LYP hybrid functional is recommended in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.[4][5]
Experimental Protocols: A Step-by-Step Computational Workflow
-
Geometry Optimization:
-
The initial 3D structure of this compound is constructed using molecular modeling software.
-
A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been located.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
This analysis provides the theoretical infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes to specific functional groups (e.g., C=O stretch of the carboxylic acid, C-F stretches of the trifluoromethyl group).
-
-
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
The HOMO-LUMO energy gap is determined, which is a critical indicator of the molecule's chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity.
-
Global reactivity descriptors such as electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
An MEP surface is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[5] This is crucial for understanding potential intermolecular interactions, such as drug-receptor binding.
-
-
Spectroscopic Prediction (NMR):
-
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.
-
Calculated shifts are typically referenced against a standard (e.g., Tetramethylsilane) to facilitate comparison with potential experimental data.
-
Hypothetical Data Presentation
The following tables represent the expected quantitative data from the proposed theoretical studies. This data is illustrative and based on typical values for similar pyrazole derivatives.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.345 |
| C3-C4 | 1.390 | |
| C4-C5 | 1.410 | |
| C5-C(OOH) | 1.480 | |
| C3-C(F3) | 1.495 | |
| C=O | 1.215 | |
| O-H | 0.970 | |
| Bond Angles (°) | N2-N1-C5 | 110.5 |
| N1-N2-C3 | 106.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 105.5 | |
| C4-C5-N1 | 107.0 | |
| Dihedral Angles (°) | C2(ethyl)-N1-C5-C4 | 178.5 |
| N1-C5-C(OOH)-O | -179.0 |
Table 2: Calculated Electronic Properties
| Property | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital | E(HOMO) | -7.25 |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.80 |
| HOMO-LUMO Energy Gap | ΔE | 5.45 |
| Ionization Potential | IP | 7.25 |
| Electron Affinity | EA | 1.80 |
| Global Hardness | η | 2.725 |
| Global Softness | S | 0.367 |
| Electronegativity | χ | 4.525 |
Mandatory Visualizations
The following diagrams, generated using DOT language, illustrate the logical workflow of the proposed theoretical study and the conceptual relationships between the calculated molecular properties.
Caption: Workflow for the theoretical analysis of the target molecule.
Caption: Interrelation of key properties derived from DFT calculations.
Conclusion
This whitepaper provides a comprehensive and actionable guide for the theoretical investigation of this compound. By following the detailed DFT-based protocols, researchers can generate valuable data on the molecule's geometry, stability, reactivity, and spectroscopic signatures. These in-silico insights are indispensable for guiding further experimental work, including synthesis, characterization, and evaluation of its potential in drug discovery and development programs. The proposed framework ensures a foundational understanding of the molecule's intrinsic properties, accelerating its journey from a theoretical concept to a potential therapeutic candidate.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide on the Safety and Handling of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Quantitative data for the target compound is not available. The following table summarizes properties of related pyrazole carboxylic acids and trifluoromethylated compounds to provide an estimate of expected characteristics.
| Property | Value (based on similar compounds) | Source Analogy |
| Molecular Formula | C₇H₇F₃N₂O₂ | N/A |
| Molecular Weight | 224.14 g/mol | N/A |
| Appearance | White to off-white or light yellow solid | [1] |
| Melting Point | Expected to be in the range of 150-200 °C | [1] |
| Boiling Point | Data not available; likely to decompose at high temperatures | [2] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. | General chemical principles |
Toxicological Information
Detailed toxicological studies on this compound have not been reported. The hazard classification is inferred from related compounds.
| Hazard Category | Classification (Inferred) | GHS Hazard Statements (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns in some cases. | H315 (Irritation), H314 (Corrosive) |
| Serious Eye Damage/Irritation | Causes serious eye irritation. May cause severe eye damage. | H319 (Irritation), H314 (Corrosive) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Experimental Protocols: Safe Handling Procedures
The following are general experimental protocols for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[2]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, consider an impervious apron or suit.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[3]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all manipulations of the solid compound and its solutions.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[2][4] Use non-sparking tools and take measures to prevent electrostatic discharge.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill and Disposal Procedures
-
Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Prevent the material from entering drains.[2][4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
Visualizations
Safe Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
First Aid Decision Pathway
This diagram outlines the decision-making process for providing first aid in case of exposure.
Caption: First aid decision pathway for exposure incidents.
References
Methodological & Application
Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate with ethylhydrazine to yield the intermediate ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This intermediate is subsequently hydrolyzed to afford the target carboxylic acid. This application note includes detailed experimental procedures, tabulated data for reagents and expected yields, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable method for its preparation.
Data Presentation
Table 1: Reagents for the Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (Step 1)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| Ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate | C₇H₇F₃O₄ | 212.12 | 1.0 eq | As required |
| Ethylhydrazine oxalate | C₄H₁₂N₂O₄ | 152.15 | 1.1 eq | As required |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 eq | As required |
| Ethanol | C₂H₅OH | 46.07 | - | Sufficient volume |
Table 2: Expected Yield and Purity for the Synthesis Steps
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 75-85 | >95 |
| 2 | This compound | 85-95 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This procedure details the cyclocondensation reaction to form the pyrazole ring.
Materials:
-
Ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate
-
Ethylhydrazine oxalate
-
Triethylamine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a solution of ethylhydrazine oxalate (1.1 equivalents) in absolute ethanol, add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 15 minutes.
-
To this mixture, add a solution of ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate (1.0 equivalent) in absolute ethanol.
-
Heat the resulting reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid. One common approach involves the hydrolysis of the ester under basic conditions to yield the corresponding carboxylic acid.[1]
Materials:
-
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (or Sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
Dissolve ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: Synthetic route for this compound.
References
Application Notes and Protocols: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is a prominent feature in many pharmaceuticals, and the presence of a trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity to target proteins. This application note details the use of this compound in the synthesis of potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.
The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Molecules synthesized from this pyrazole building block have shown significant potential as anti-inflammatory agents and are being explored for their applications in oncology.
Biological Context: The COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory cascade. In response to pro-inflammatory stimuli such as cytokines and growth factors, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). PGE2, in turn, mediates a variety of downstream effects, including vasodilation, increased vascular permeability, and pain sensitization. In the context of cancer, elevated COX-2 expression has been linked to increased cell proliferation, angiogenesis, and inhibition of apoptosis. The following diagram illustrates the central role of COX-2 in these signaling pathways.
Caption: The COX-2 signaling pathway in inflammation and cancer, and the role of inhibitors synthesized from the pyrazole building block.
Synthetic Applications and Protocols
This compound is primarily utilized in the synthesis of carboxamides, which are key structural motifs in many COX-2 inhibitors. The following sections provide detailed protocols for the synthesis of the carboxylic acid precursor and its subsequent conversion to amide derivatives.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from ethyl 4,4,4-trifluoroacetoacetate and ethylhydrazine. The initial cyclization reaction forms the ethyl ester, which is then hydrolyzed to the desired carboxylic acid.
Caption: General workflow for the synthesis of the target carboxylic acid.
Protocol 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
Materials: Ethyl 4,4,4-trifluoroacetoacetate, Ethylhydrazine oxalate, Ethanol, Triethylamine.
-
Procedure:
-
To a solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.
-
Protocol 2: Hydrolysis to this compound
-
Materials: Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid (1N).
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
-
Amide Coupling Reactions
The carboxylic acid can be coupled with a variety of amines to generate a library of carboxamides. Two common methods for this transformation are presented below: activation with a carbodiimide coupling agent or conversion to an acid chloride.
Caption: Workflow for the synthesis of pyrazole carboxamides.
Protocol 3: Amide Coupling using EDCI/HOBt
This protocol is adapted from a general procedure for the synthesis of pyrazole carboxamides.[1]
-
Materials: this compound, Substituted aniline or amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 4: Amide Synthesis via the Acid Chloride
This method is suitable for less reactive amines.
-
Materials: this compound, Thionyl chloride (SOCl₂) or Oxalyl chloride, Catalytic DMF, Anhydrous DCM or Toluene, Substituted aniline or amine, Triethylamine or Pyridine.
-
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work up the reaction as described in Protocol 3, step 5.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation
The following tables summarize representative data for pyrazole carboxamides synthesized from analogous pyrazole carboxylic acids, demonstrating the expected outcomes of the above protocols.
Table 1: Reaction Yields for the Synthesis of Analogous Pyrazole Carboxamides [2]
| Entry | Amine | Coupling Method | Yield (%) |
| 1 | 3,5-Dimethoxyaniline | EDCI, DMAP | 85.3 |
| 2 | 3,4,5-Trimethoxyaniline | EDCI, DMAP | 61.6 |
| 3 | 4-(2-Methoxyphenyl)aniline | EDCI, DMAP | 54.8 |
| 4 | 4'-Biphenylamine | EDCI, DMAP | 53.1 |
Table 2: Spectroscopic Data for a Representative Analogous Pyrazole Carboxamide: N-(3,5-dimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide [2]
| Data Type | Value |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.38 (s, 1H), 8.51–8.43 (m, 2H), 8.41 (s, 1H), 7.94–7.82 (m, 2H), 7.40 (d, J = 2.4 Hz, 1H), 7.26 (dd, J = 8.6, 2.4 Hz, 1H), 6.96 (d, J = 8.7 Hz, 1H), 3.77 (d, J = 5.3 Hz, 6H). |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 158.59, 149.03, 148.40, 145.92, 143.85, 141.22, 132.62, 127.68, 125.40, 123.06, 121.04, 118.35, 112.48, 112.36, 105.36, 56.21, 55.91. |
| HRMS (m/z) | [M+H]⁺ calcd. for C₁₉H₁₅F₃N₄O₅: 437.1073, found 437.1076. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents, particularly selective COX-2 inhibitors. The synthetic protocols outlined in this application note provide robust and adaptable methods for the preparation of the carboxylic acid and its subsequent conversion to a diverse range of carboxamides. The favorable physicochemical properties imparted by the trifluoromethyl and ethyl substituents make this scaffold an attractive starting point for further drug discovery and development efforts in the fields of inflammation and oncology.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ethylation of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-ethylation of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a critical reaction for the synthesis of functionalized pyrazole derivatives. Pyrazole scaffolds are significant in medicinal chemistry and drug development, and the introduction of an N-alkyl group can modulate the physicochemical and pharmacological properties of these molecules.[1] The presence of a trifluoromethyl group can further enhance a molecule's interaction with biological targets.[2]
The following protocol is a general procedure adapted from established methods for the N-alkylation of pyrazole derivatives.[1][3][4] It involves the deprotonation of the pyrazole nitrogen using a suitable base, followed by the introduction of an ethylating agent.[1] For unsymmetrical pyrazoles such as 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, this reaction can potentially yield a mixture of two regioisomers (N1 and N2 ethylation). Therefore, chromatographic purification is essential to isolate the desired product.
Experimental Protocols
Methodology: N1-Ethylation of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
This protocol describes a general procedure for the N-ethylation of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid using an ethyl halide in the presence of a strong base.
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (or Ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]
-
Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[1]
-
Solvent Removal: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-ethylated product(s).[1]
Data Presentation
The following table summarizes representative quantitative data for the N-ethylation of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid based on the provided protocol.
| Parameter | Value |
| Starting Material | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
| Molecular Weight | 196.09 g/mol |
| Amount of Starting Material | 1.0 g (5.1 mmol) |
| Base | Sodium Hydride (60% in oil) |
| Amount of Base | 0.22 g (5.6 mmol, 1.1 eq) |
| Ethylating Agent | Ethyl Iodide |
| Amount of Ethylating Agent | 0.95 g (0.49 mL, 6.1 mmol, 1.2 eq) |
| Solvent | Anhydrous DMF |
| Solvent Volume | 20 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
| Yield (Isolated) | 65-75% (Hypothetical) |
| Product | 2-Ethyl-3-(trifluoromethyl)-2H-pyrazole-5-carboxylic acid |
| Yield (Isolated) | 15-25% (Hypothetical) |
Note: Yields are hypothetical and may vary depending on the specific reaction conditions and the efficiency of the chromatographic separation of the regioisomers.
Mandatory Visualization
Caption: Workflow for the N-ethylation of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
References
Application Notes and Protocols: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that holds significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyrazole core substituted with an ethyl group and a trifluoromethyl moiety, makes it a valuable scaffold for the design and synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, and the inclusion of a trifluoromethyl group can enhance metabolic stability, bioavailability, and target-binding affinity. While direct and extensive research on this specific molecule is not widely published, its applications can be inferred from the activities of its close derivatives, which have shown promise as anti-inflammatory agents.
These application notes provide an overview of the potential uses of this compound, with a focus on its role as a precursor for cyclooxygenase (COX) inhibitors. Detailed protocols for its synthesis and for a relevant biological assay are also presented.
Potential Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of more complex molecules with therapeutic potential. The trifluoromethyl-pyrazole scaffold is a recognized privileged structure in drug discovery.
Anti-inflammatory Agents (COX Inhibitors)
Derivatives of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural features of the pyrazole ring are well-suited for binding to the active site of COX-1 and COX-2 enzymes. Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core, highlighting the importance of this scaffold in the development of anti-inflammatory drugs[1].
Data Presentation
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative trifluoromethyl-pyrazole-carboxamide derivatives, which can be synthesized from precursors like this compound.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | COX-1 | 0.46 | 0.12 |
| COX-2 | 3.82 | ||
| 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 | ||
| 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| Ketoprofen (Reference) | COX-1 | 0.034 | 0.21 |
| COX-2 | 0.164 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible method based on general procedures for the synthesis of pyrazole carboxylic acids.
Materials:
-
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate
-
Ethylhydrazine oxalate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-2,4-dioxobutanoate in ethanol.
-
Add a solution of ethylhydrazine oxalate in ethanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes using a commercially available colorimetric or fluorometric assay kit[2][3][4].
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions provided with the COX inhibitor screening assay kit. This typically involves diluting the enzymes, substrate, and probe to their working concentrations in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add the reference inhibitor to the positive control wells.
-
Add the vehicle (solvent) to the no-inhibitor control wells.
-
Add the COX-1 or COX-2 enzyme to all wells except the blank.
-
Add the heme cofactor to all wells.
-
Add the colorimetric or fluorometric probe to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance/fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of no-inhibitor control - Rate of sample) / Rate of no-inhibitor control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: COX Inhibition Signaling Pathway.
References
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of biologically active compounds. The protocols focus on the formation of amide and ester derivatives, which are common functionalities in medicinal chemistry and agrochemical development. The pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a well-established pharmacophore found in numerous therapeutic agents.[1][2][3] Derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
The primary strategies for derivatization involve the activation of the carboxylic acid, followed by reaction with a suitable nucleophile (an amine for amide formation or an alcohol for ester formation). Two common methods for amide synthesis are presented: the formation of an intermediate acid chloride and the direct coupling using a carbodiimide reagent.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides via Acid Chloride Formation
This two-step protocol first converts the carboxylic acid to a more reactive acid chloride, which is then reacted with a primary or secondary amine to yield the desired amide. This method is robust and generally high-yielding.
Step 1a: Preparation of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous DCM or toluene (5-10 mL per gram of carboxylic acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. If using oxalyl chloride, the reaction is often performed at 0 °C and then allowed to warm to room temperature.
-
Heat the reaction mixture to reflux (typically 40 °C for DCM or 80-90 °C for toluene) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl, SO₂, CO, CO₂).
-
Once the reaction is complete (the solution should become clear), allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure. To ensure complete removal of thionyl chloride, the crude acid chloride can be co-evaporated with anhydrous toluene (2-3 times).
-
The resulting crude 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 1b: Amide Coupling
Materials:
-
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (from Step 1a)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Dissolve the desired amine (1.1-1.2 eq) and TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
Protocol 2: Direct Amide Coupling using EDC and HOBt
This one-pot protocol utilizes 1-Ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1-1.2 eq)
-
1-Ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1-1.2 eq), EDC·HCl (1.2-1.5 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide derivative.
Protocol 3: Synthesis of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylates (Esters)
This protocol describes a standard method for ester formation from the corresponding acid chloride.
Materials:
-
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (from Protocol 1, Step 1a)
-
Desired alcohol (e.g., ethanol, methanol) (used as solvent and reagent)
-
Pyridine or Triethylamine (catalytic to 1.1 eq)
-
Anhydrous Dichloromethane (DCM) (if the alcohol is not used as the solvent)
Procedure:
-
Dissolve the crude 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in an excess of the desired anhydrous alcohol. Alternatively, dissolve the acid chloride and the alcohol (1.2 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (catalytic to 1.1 eq).
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Remove the excess alcohol or DCM under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the derivatization of pyrazole carboxylic acids, based on literature reports for structurally analogous compounds. These should serve as a starting point for the optimization of the derivatization of this compound.
Table 1: Amide Synthesis via Acid Chloride for Analogous Pyrazole Carboxylic Acids
| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference Compound |
| Various Anilides | - | Xylene | 10 | 67-73 | 4-Benzoyl-1-(nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamides |
| Butylamine | - | Xylene | 24 (ice-water) | - | 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide |
| Aqueous Ammonia | - | Xylene | 24 (ice-water) | - | 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide |
Data adapted from reactions on different pyrazole carboxylic acid scaffolds.[4][5]
Table 2: Amide Synthesis using Coupling Reagents for Analogous Pyrazole Carboxylic Acids
| Amine Nucleophile | Coupling Reagents | Base | Solvent | Yield (%) | Reference Compound |
| Various Amines | EDC, HOBt | TEA | THF | - | 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides |
| 4-tert-Butylaniline | HATU | DIPEA | DMF | 88.6 | N-(4-tert-butylphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
| 4-Chloro-2,5-dimethoxyaniline | HATU | DIPEA | DMF | 89 | N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
Data adapted from reactions on different pyrazole carboxylic acid scaffolds.[2][3]
Table 3: Ester Synthesis for Analogous Pyrazole Carboxylic Acids
| Alcohol | Method | Solvent | Yield (%) | Reference Compound |
| Methanol | Acid Chloride | Xylene | - | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate |
| Ethanol | Cyclocondensation | Acetic Acid | - | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates |
Data adapted from reactions on different pyrazole carboxylic acid scaffolds.[4][6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound into its corresponding amide and ester derivatives.
Caption: General workflow for amide and ester derivatization.
This diagram outlines the two primary pathways for amide synthesis (via an acid chloride intermediate or direct coupling) and the pathway for ester synthesis starting from the activated acid chloride. Each step highlights the key reagents involved in the transformation.
References
- 1. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives in agrochemical research. This document details its primary mechanism of action as a fungicide, alongside potential applications as an herbicide and insecticide. Detailed experimental protocols and quantitative data from closely related compounds are presented to guide future research and development.
Overview and Mechanism of Action
This compound belongs to the chemical class of pyrazole carboxamides. This class of compounds is well-established in the agrochemical industry, primarily for their potent fungicidal properties. The core mechanism of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the electron transport chain, leading to a disruption of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[1]
While the primary application is in fungicidal research, derivatives of pyrazole carboxylic acids have also shown potential as herbicides and insecticides, targeting different biological pathways in plants and insects.
Fungicidal Activity
While specific efficacy data for this compound is not extensively available in public literature, research on structurally similar compounds provides valuable insights into its potential fungicidal activity. A study on Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , a close structural analog, demonstrated significant inhibitory effects on the mycelial growth of the pathogenic fungus Botryosphaeria dothidea.[2]
Table 1: Fungicidal Activity of a Structurally Related Pyrazole Derivative
| Compound | Target Fungus | Concentrations Tested (%) | Observed Effect | Reference |
| Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Botryosphaeria dothidea | 0.0075, 0.015, 0.03, 0.06, 0.12 | Significant inhibitory effect on mycelial growth compared to control. | [2] |
Experimental Protocols: Fungicidal and SDH Inhibition Assays
This protocol is adapted from methodologies used for testing pyrazole carboxamide fungicides.[3]
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungus.
Materials:
-
This compound
-
Target fungal strain (e.g., Botryosphaeria dothidea, Alternaria porri, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Acetone (for stock solution)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (25°C)
Procedure:
-
Stock Solution Preparation: Dissolve a known weight of the test compound in acetone to prepare a stock solution (e.g., 10 mg/mL).
-
Media Preparation: Autoclave the PDA medium and cool it to 50-60°C.
-
Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with acetone only.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of inhibition (I) using the following formula: I (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.
This protocol is a generalized method based on commercially available SDH assay kits and published research.[4][5]
Objective: To quantify the inhibitory effect of this compound on SDH enzyme activity.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
This compound
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
SDH Substrate (e.g., sodium succinate)
-
Electron acceptor/Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Sample Preparation: Prepare a mitochondrial fraction from the target fungus by homogenization and differential centrifugation.
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of a reduced electron acceptor (e.g., reduced DCIP).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Mitochondrial sample
-
Varying concentrations of the test compound (and a vehicle control).
-
Pre-incubate for a short period.
-
-
Initiate Reaction: Add the SDH substrate and the electron acceptor/probe to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The rate of decrease in absorbance is proportional to the SDH activity.
-
Calculation: Calculate the rate of reaction for each concentration of the inhibitor.
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.
Herbicidal and Insecticidal Potential
Derivatives of pyrazole carboxylic acids have been investigated for herbicidal and insecticidal activities, suggesting that this compound could be a scaffold for developing new active ingredients in these areas.
-
Herbicidal Activity: Certain 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have demonstrated good herbicidal activity against various annual weeds with excellent crop safety.[6] The mode of action for these compounds can vary, with some acting as bleaching herbicides by inhibiting carotenoid biosynthesis.[7]
-
Insecticidal Activity: Novel 1H-pyrazole-5-carboxamide derivatives have shown insecticidal activity against pests like Aphis fabae.[8] The structural similarity to commercial insecticides like chlorantraniliprole, which acts on ryanodine receptors, suggests a potential mode of action for some pyrazole-based insecticides.[9]
Further research is required to specifically evaluate the herbicidal and insecticidal properties of this compound and its derivatives.
Synthesis Outline
The synthesis of this compound and its derivatives generally involves the cyclization of a hydrazine with a diketone or a related precursor to form the pyrazole ring, followed by functional group manipulations. The specific synthesis can be adapted from established methods for related pyrazole carboxamides.
Conclusion
This compound is a promising scaffold for the development of novel agrochemicals. Its primary and most well-understood application is as a fungicide targeting the SDH enzyme. The provided protocols for fungicidal and SDH inhibition assays offer a framework for evaluating its efficacy and mechanism of action. Furthermore, the potential for herbicidal and insecticidal activity warrants further investigation, making this compound and its derivatives versatile candidates for comprehensive agrochemical research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.cn [abcam.cn]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential applications and detailed experimental protocols for assays involving 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. This compound, hereafter referred to as Compound X, belongs to the pyrazole class of molecules, which are recognized for a wide range of biological activities. The inclusion of a trifluoromethyl group is known to potentially enhance metabolic stability and biological efficacy.
Potential Applications
Based on the established activities of structurally related pyrazole derivatives, Compound X is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory: Many pyrazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways such as Cyclooxygenase (COX).
-
Antiviral: Certain pyrazole derivatives have been identified as inhibitors of viral proteases, which are essential for viral replication.
-
Analgesic: By targeting inflammatory pathways, Compound X may also possess pain-relieving properties.
Postulated Signaling Pathways
The biological effects of pyrazole derivatives can be attributed to their interaction with specific signaling pathways. Two plausible pathways for Compound X are detailed below.
Inhibition of the Cyclooxygenase (COX) Pathway
Compound X may act as an inhibitor of COX-1 and/or COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Inhibition of these enzymes would reduce prostaglandin production, thereby exerting anti-inflammatory and analgesic effects.
Caption: Inhibition of the COX pathway by Compound X.
Inhibition of Dengue Virus NS2B-NS3 Protease
The Dengue virus NS2B-NS3 protease is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into functional units. Pyrazole derivatives have been investigated as inhibitors of this protease. Compound X could potentially bind to the active site of the NS2B-NS3 protease, blocking its function and thus inhibiting viral replication.
Application Notes and Protocols: 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
While specific material science applications for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are not extensively documented in current literature, its structural features—a robust pyrazole ring, an electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid functional group—make it a highly promising candidate for advanced material design. This document outlines potential applications in Metal-Organic Frameworks (MOFs) and crystal engineering, drawing upon data and protocols from closely related pyrazole-based compounds to provide detailed experimental guidance.
Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, offering both a pyrazolate and a carboxylate coordinating group, makes it an excellent ligand for the synthesis of robust and functional MOFs. The trifluoromethyl group can enhance the chemical stability and introduce specific functionalities within the pores of the resulting framework.
-
Gas Storage and Separation: The controlled pore size and functionalized pore surfaces of MOFs constructed with this ligand could be tailored for the selective adsorption of gases like CO2 or H2.
-
Heterogeneous Catalysis: The pyrazole nitrogen atoms and the metal nodes of the MOF can act as active sites for various catalytic reactions. The stability imparted by the pyrazolate coordination is particularly advantageous for catalytic applications.[1][2][3][4]
-
Sensing: The electronic properties of the pyrazole ring, influenced by the trifluoromethyl group, could be exploited for the development of chemical sensors.
The following table summarizes the performance of representative pyrazolate-based MOFs in gas sorption and catalysis, demonstrating the potential of this class of materials.
| MOF Designation | Metal Node | Ligand | Application | Performance Metrics | Reference |
| PCN-300 | Cu | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Catalysis (C-O Cross Coupling) | Yield up to 96% | [4] |
| Gas Sorption | BET Surface Area: 788 m²/g | [4] | |||
| BUT-124(Co) | Co | 1,3,5-tris(pyrazolate-4-yl) benzene | Catalysis (Oxygen Evolution) | Overpotential of 393 mV at 10 mA cm⁻² | [1] |
| [Co₄(μ₄-O)(Me₂pzCO₂)₃] | Co | 3,5-dimethyl-pyrazolate-4-carboxylate | Gas Sorption (H₂) | 1.7 wt% at 1 bar, 77 K | [5] |
| Gas Sorption (CO₂) | 20.8 wt% at low pressure | [5] | |||
| Al-pda | Al | Pyrazole-3,5-dicarboxylic acid | VOC Adsorption (Formaldehyde) | Single-pass efficiency up to 89% | [6] |
This protocol is a general guideline for the synthesis of a MOF using a pyrazole carboxylic acid ligand, adapted from established procedures for similar compounds.[4][7]
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Modulator (optional, e.g., formic acid, acetic acid)
-
Glass vials or Teflon-lined autoclave
-
Oven or heating block
Procedure:
-
Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., 0.1 mmol) and the this compound ligand (0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF) in a glass vial.
-
Modulator Addition (Optional): To control the crystal size and morphology, a modulator such as formic acid (e.g., 0.1 mL) can be added to the reaction mixture.
-
Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.
-
Heating: Tightly cap the vial and place it in a programmable oven or a heating block. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from 12 to 72 hours).
-
Cooling and Crystal Collection: Allow the reaction vessel to cool slowly to room temperature. The MOF crystals will typically have formed as a precipitate.
-
Washing: Decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores of the MOF, immerse the crystals in a more volatile solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.
-
Activation: Activate the MOF by heating the solvent-exchanged sample under vacuum to remove the volatile solvent from the pores. A common method is to heat at a temperature just below the decomposition temperature of the MOF (e.g., 120-180°C) under dynamic vacuum for 12-24 hours.
Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a pyrazolate-based MOF.
Application in Crystal Engineering
The defined geometry and hydrogen bonding capabilities of this compound make it a valuable building block in crystal engineering. The goal is to design and synthesize crystalline materials with desired physical and chemical properties by controlling the intermolecular interactions.
-
Co-crystals for Pharmaceutical Applications: Co-crystallization with active pharmaceutical ingredients (APIs) can be used to improve properties such as solubility, stability, and bioavailability.
-
Design of Non-linear Optical (NLO) Materials: The polar nature of the pyrazole ring and the trifluoromethyl group can contribute to the formation of non-centrosymmetric crystal structures, which are essential for second-harmonic generation.
-
Development of Ferroelectric Materials: The ability to form ordered hydrogen-bonded networks can lead to materials with switchable polarization.
The crystal packing of materials containing this compound is expected to be governed by a combination of strong and weak intermolecular interactions.
Logical Relationship of Intermolecular Interactions in Crystal Packing
Caption: Key intermolecular interactions guiding the crystal engineering of pyrazole carboxylic acids.
This protocol provides a general method for the synthesis of co-crystals using this compound as a co-former.
Materials:
-
This compound (co-former)
-
Target molecule (e.g., an active pharmaceutical ingredient)
-
Solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Small glass vials or test tubes
-
Hot plate with stirring capabilities
Procedure:
-
Stoichiometric Mixture: Prepare a stoichiometric mixture of the target molecule and this compound (e.g., 1:1 molar ratio).
-
Solvent Screening: In separate vials, dissolve small amounts of the mixture in different solvents to find a suitable solvent system where both components have moderate solubility.
-
Slow Evaporation: Dissolve the stoichiometric mixture in a suitable solvent and allow the solvent to evaporate slowly at room temperature. High-quality single crystals suitable for X-ray diffraction can often be obtained by this method.
-
Cooling Crystallization: Prepare a saturated solution of the mixture in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
-
Slurry Crystallization: Stir a suspension of the solid mixture in a small amount of a solvent in which the components are sparingly soluble for an extended period (days to weeks). This can promote the conversion to the most stable co-crystal form.
-
Characterization: The resulting solid should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase and Single Crystal X-ray Diffraction (SCXRD) to determine the crystal structure and intermolecular interactions.
Disclaimer: The provided protocols and data are based on analogous systems and are intended to serve as a starting point for research with this compound. Experimental conditions may require optimization for this specific compound.
References
- 1. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bifunctional pyrazolate–carboxylate ligands for isoreticular cobalt and zinc MOF-5 analogs with magnetic analysis of the {Co4(μ4-O)} node - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
General Considerations for Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix and the required sensitivity. For biological matrices such as plasma or serum, the high protein content necessitates a protein removal step to prevent column clogging and interference.
dot
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices or for formulations where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
dot
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 220-280 nm for pyrazole derivatives)
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of this HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects in the MS source.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add an internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an LC-MS vial.
dot
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
Quantitative Data (Hypothetical)
The following table presents the anticipated performance metrics for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% (at LLOQ), < 10% (other QCs) |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits |
Method Validation
Both analytical methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure their reliability for the intended application.[1][2][3][4][5] The validation should encompass the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Accuracy: The closeness of the measured value to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1] This includes intra-day and inter-day precision.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively.
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[2]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. HPLC-UV provides a cost-effective solution for higher concentration samples, while LC-MS/MS is essential for bioanalytical applications demanding high sensitivity and selectivity. The provided protocols and performance characteristics serve as a comprehensive guide for the development and implementation of robust analytical methods for this compound.
References
Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2] High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of such compounds to identify initial "hits" with desired biological activity. This document provides detailed application notes and experimental protocols for the HTS of pyrazole carboxylic acid derivatives, focusing on biochemical kinase inhibition assays and cell-based viability assays.
Core Applications
The primary applications for HTS of pyrazole carboxylic acid derivatives include:
-
Primary Hit Identification: Rapidly screening large compound libraries to identify derivatives that modulate the activity of a specific biological target, such as a protein kinase.
-
Selectivity Profiling: Assessing the specificity of active compounds by screening them against a panel of related kinases to identify those with a desirable selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the biological activity of a series of structurally related pyrazole derivatives to understand the relationship between chemical structure and biological function, guiding lead optimization.
-
Cellular Potency Assessment: Determining the efficacy of compounds in a cellular context to validate biochemical findings and assess properties like cell permeability and cytotoxicity.
Experimental Protocols
Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a homogenous, TR-FRET-based assay to measure the inhibitory activity of pyrazole carboxylic acid derivatives against a target protein kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Assay Buffer: 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.1 mM Na₂VO₃, 0.02% NaN₃.
-
Detection Buffer: 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA.
-
Enzyme: Purified recombinant target kinase.
-
Substrate: Biotinylated peptide substrate specific for the target kinase.
-
ATP: Adenosine triphosphate.
-
HTRF Detection Reagents:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (Donor).
-
Streptavidin-XL665 (or d2) (Acceptor).
-
-
Test Compounds: Pyrazole carboxylic acid derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Assay Plates: Low-volume 384-well black polystyrene plates.
-
Plate Reader: HTRF-compatible microplate reader.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazole carboxylic acid derivatives in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions, control inhibitor, and DMSO (vehicle control) to the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in Assay Buffer. The optimal concentrations of kinase and substrate should be predetermined through titration experiments.
-
Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare a 2X ATP solution in Assay Buffer. The concentration should be at the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection mix in Detection Buffer containing the Eu³⁺-labeled antibody and Streptavidin-XL665 at their optimized concentrations.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, thus stopping the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding and FRET signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.
-
Normalize the data using the vehicle (0% inhibition) and control inhibitor (100% inhibition) wells.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: MTT Cell Viability/Cytotoxicity Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of pyrazole carboxylic acid derivatives on the viability of cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, HCT116, A549).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 0.04 N HCl in isopropanol.
-
Test Compounds: Pyrazole carboxylic acid derivatives dissolved in DMSO.
-
Control Drug: A standard cytotoxic agent (e.g., Doxorubicin).
-
Assay Plates: Sterile 96-well or 384-well clear-bottom tissue culture plates.
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells in culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of the plate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole carboxylic acid derivatives and control drug in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple precipitates.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, structured tables to facilitate comparison of compound potency and selectivity.
Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against a Panel of Protein Kinases.
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |
| PCA-001 | CDK2 | TR-FRET | 24 |
| PCA-001 | CDK5 | TR-FRET | 23 |
| PCA-001 | Aurora A | TR-FRET | 160 |
| PCA-002 | Chk2 | TR-FRET | 17.9 |
| PCA-002 | Akt1 | TR-FRET | >10,000 |
| PCA-003 | RET Kinase | TR-FRET | 15.8 |
| PCA-004 | FLT3 | TR-FRET | 0.089 |
| Staurosporine | CDK2 | TR-FRET | 5.2 |
Data is representative and compiled for illustrative purposes.[1][3]
Table 2: Antiproliferative Activity of Pyrazole Carboxylic Acid Derivatives in Cancer Cell Lines.
| Compound ID | Cell Line | Assay Type | GI₅₀ (µM) |
| PCA-005 | HCT116 (Colon) | MTT | 0.39 |
| PCA-005 | MCF-7 (Breast) | MTT | 0.46 |
| PCA-006 | A549 (Lung) | MTT | 0.69 |
| PCA-006 | K562 (Leukemia) | MTT | 0.021 |
| Doxorubicin | HCT116 (Colon) | MTT | 0.05 |
| Doxorubicin | MCF-7 (Breast) | MTT | 0.08 |
Data is representative and compiled for illustrative purposes.
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign aimed at identifying kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges, particularly those related to reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a variation of the Knorr pyrazole synthesis.[1] This involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For the target molecule, this would likely involve reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with ethylhydrazine. The resulting pyrazole ester is then hydrolyzed to the carboxylic acid.
Q2: Why is my reaction yield consistently low?
A2: Low yields in pyrazole synthesis can stem from several factors.[2] Key reasons often include the purity of starting materials, suboptimal reaction conditions (such as temperature, solvent, and pH), and the occurrence of side reactions.[2][3] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are critical factors.[2]
Q3: I am observing the formation of a regioisomeric byproduct. How can I improve regioselectivity?
A3: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[4] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3] Using aprotic dipolar solvents like DMF or NMP can sometimes provide better regioselectivity compared to polar protic solvents like ethanol.[3]
Q4: My reaction mixture has turned dark brown. Is this normal and how can I purify my product?
A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material.[2] This can be exacerbated if the reaction mixture becomes acidic.[2] Adding a mild base can sometimes lead to a cleaner reaction.[2] Purification can typically be achieved through recrystallization or column chromatography on silica gel to remove these colored byproducts.[2]
Troubleshooting Guide
Problem: Low Yield of Pyrazole Ester
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the purity of both the β-ketoester and ethylhydrazine. Impurities can lead to side reactions, which reduce yield and complicate purification.[2] It is recommended to use freshly opened or purified hydrazine derivatives as they can degrade over time.[2] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter that may require optimization.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal temperature and reaction time.[2] |
| Incorrect Solvent Choice | The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents such as propanol or aprotic dipolar solvents like DMF might be beneficial.[1][3] |
| Inappropriate pH | The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[5] However, an excessively acidic environment can protonate the hydrazine, reducing its nucleophilicity.[6] Careful optimization of the pH is necessary. |
Problem: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the hydrolysis reaction by TLC until the starting ester is completely consumed.[5] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inadequate Amount of Base | Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH) is used to drive the reaction to completion. |
| Poor Solubility | If the ester has poor solubility in the reaction medium, consider adding a co-solvent like THF or methanol to improve miscibility. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of the pyrazole ester, based on literature for similar syntheses.
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) | Reference |
| Solvent | Ethanol | 1-Propanol | DMF | 60-75 | [1][3] |
| Temperature | Room Temperature | 80°C (Reflux) | 100°C | 70-85 | [1][4] |
| Catalyst | None | Acetic Acid (cat.) | TsOH (cat.) | 65-80 | [4][5] |
| Hydrazine Equivalents | 1.0 eq | 1.2 eq | 2.0 eq | 70-90 | [2][7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethylhydrazine (1.0 eq) in ethanol (to make an approx. 0.2 M solution).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[5]
-
Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC.[5] Reactions are typically complete within 2-6 hours.[5]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
If the product precipitates, collect the solid by filtration. If not, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazole ester.[5]
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[5]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[5]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[5]
-
Dry the product under high vacuum to yield the pure carboxylic acid.[5]
Visualizations
Caption: General workflow for the synthesis of the target molecule.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of trifluoromethylated heterocycles in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My trifluoromethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in trifluoromethylation reactions is a common issue that can stem from several factors, including the choice of reagent, reaction conditions, and the nature of the substrate.
-
Reagent Reactivity and Stability:
-
Nucleophilic Reagents (e.g., TMSCF₃ - Ruppert-Prakash reagent): These reagents require an activator, typically a fluoride source like TBAF or CsF, to generate the trifluoromethyl anion.[1] The activity of these initiators is highly sensitive to moisture.[2] Ensure all reagents and solvents are anhydrous and that glassware is properly dried. Consider using a fresh batch of the activator. Non-fluoride activators such as K₂CO₃ can be used and are less moisture-sensitive, often showing improved yields in solvents like DMF.[3][4]
-
Electrophilic Reagents (e.g., Togni's or Umemoto's reagents): While generally bench-stable, their reactivity can be influenced by the substrate's nucleophilicity.[5][6] For less reactive nucleophiles, a more reactive reagent or the addition of a catalyst may be necessary.
-
Radical Reagents (e.g., Langlois' reagent - CF₃SO₂Na): These reactions are typically initiated by an oxidant (like tBuOOH) or photoredox catalysis.[7][8] The concentration and mode of addition of the initiator can be critical. Slow addition of the initiator can sometimes improve yields by maintaining a low concentration of the radical species and minimizing side reactions.[7]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in radical trifluoromethylations, the regioselectivity can be tuned by changing the solvent system (e.g., DCM/H₂O vs. DMSO/H₂O).
-
Temperature: While many modern methods operate at room temperature, some substrates may require heating to overcome activation barriers. Conversely, for highly reactive reagents, cooling may be necessary to prevent side reactions and decomposition.
-
Atmosphere: Reactions involving sensitive reagents or intermediates, particularly those involving organometallic species or radical pathways, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by oxygen or moisture.
-
-
Substrate Properties:
-
Electronic Effects: The electronic nature of the heterocyclic substrate plays a crucial role. Electron-rich heterocycles are generally more reactive towards electrophilic and some radical trifluoromethylating agents, while electron-deficient heterocycles are better substrates for nucleophilic attack.
-
Steric Hindrance: Sterically hindered positions on the heterocycle may be less accessible to the trifluoromethylating agent, leading to lower yields.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity
Question: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?
Answer: Achieving high regioselectivity is a significant challenge in the trifluoromethylation of heterocycles due to the presence of multiple potential reaction sites.
-
Innate Reactivity of the Heterocycle: The inherent electronic properties of the heterocycle often dictate the position of trifluoromethylation. For example, in radical trifluoromethylation of indoles, the C2 and C3 positions are often both functionalized, with the ratio depending on the specific indole derivative and reaction conditions.[9][10]
-
Choice of Trifluoromethylating Reagent: The type of trifluoromethylating agent (nucleophilic, electrophilic, or radical) can lead to different regioselectivities. For instance, for pyridine derivatives, methods for 2- and 4-position-selective nucleophilic trifluoromethylation are available, while 3-position functionalization has been a greater challenge.[11]
-
Directing Groups: The introduction of a directing group on the heterocycle can force the trifluoromethylation to occur at a specific position. While this adds extra steps to the synthesis (introduction and removal of the directing group), it can be a powerful strategy for achieving high regioselectivity.
-
Solvent Effects: As mentioned previously, the solvent can play a crucial role in controlling regioselectivity. It is worthwhile to screen a range of solvents with different polarities and coordinating abilities.
-
Catalyst Control: In metal-catalyzed reactions, the choice of ligand can influence the regioselectivity by altering the steric and electronic environment around the metal center.
Logical Diagram for Improving Regioselectivity
Caption: Decision-making process for improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylating reagent should I choose for my heterocycle?
A1: The choice of reagent depends on the electronic properties of your heterocycle and the desired position of trifluoromethylation.
-
Nucleophilic Reagents (e.g., TMSCF₃): Best for electron-deficient heterocycles or those with an electrophilic carbon center (e.g., imines).[12]
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): Suitable for electron-rich heterocycles and other nucleophilic substrates.[5][6]
-
Radical Reagents (e.g., CF₃SO₂Na, CF₃I): Often have a broader substrate scope and can be used for both electron-rich and electron-deficient heterocycles.[7] However, regioselectivity can be a challenge.
Q2: My trifluoromethylating reagent seems to be decomposing. What are the common stability issues?
A2: Reagent stability is a critical factor.
-
TMSCF₃ is highly moisture-sensitive and can decompose in the presence of water. It should be handled under anhydrous conditions.
-
Some electrophilic reagents , while generally stable, can be sensitive to strong acids or bases.
-
Radical precursors like CF₃I are gases and require special handling. Solid radical sources like CF₃SO₂Na are more convenient but should be stored in a dry environment.
Q3: What are the common challenges in purifying trifluoromethylated heterocycles?
A3: Purification can be complicated by the properties of the trifluoromethyl group.
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can affect its solubility and chromatographic behavior.
-
Volatility: Some smaller trifluoromethylated heterocycles can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Close-running Impurities: Side-products from the reaction, such as isomers or byproducts from reagent decomposition, can have similar polarities to the desired product, making chromatographic separation difficult. Careful optimization of the chromatographic conditions (e.g., solvent system, stationary phase) is often necessary.
Data Presentation: Performance of Trifluoromethylating Reagents
The following tables summarize the performance of different trifluoromethylating reagents on representative heterocyclic substrates.
Table 1: Trifluoromethylation of Pyridine Derivatives
| Substrate | Reagent/Conditions | Product(s) | Yield (%) | Reference |
| 3-Picoline | Cl₂/HF, Vapor Phase | 2-Chloro-5-(trifluoromethyl)pyridine | Good | [13] |
| Various Picolines | Cl₂/HF, Vapor Phase | Mixture of chloro- and dichloro(trifluoromethyl)pyridines | Varies | [13][14] |
| Quinoline | MePhSiH₂, B(C₆F₅)₃ then Togni Reagent I, DDQ | 3-(Trifluoromethyl)quinoline | 76 | [15] |
| 6-Bromoquinoline | MePhSiH₂, B(C₆F₅)₃ then Togni Reagent I, DDQ | 6-Bromo-3-(trifluoromethyl)quinoline | 72 | [15] |
| Pyridine Derivatives | N-hydroxylamine derivatization then Togni Reagent II | Trifluoromethoxylated Pyridines | 66-71 | [16] |
Table 2: Trifluoromethylation of Indole Derivatives
| Substrate | Reagent/Conditions | Product(s) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| Indole | Togni's Reagent | 2-(Trifluoromethyl)indole | Varies | Selective for C2 | [10] |
| 2-Alkynylanilines | CuCF₃ (from fluoroform) | 2-(Trifluoromethyl)indoles | up to 86 | N/A (cyclization) | [17] |
| 4-Pentenoic acid with 8-aminoquinoline directing group | Trifluoroacetimidoyl chloride, Pd(OAc)₂ | Trifluoromethyl-containing indolines | Varies | Substrate-controlled | [18] |
Table 3: Comparison of Electrophilic Trifluoromethylating Reagents for β-Keto Esters
| Reagent Type | Example Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni's Reagent | 1-Oxo-indan-2-carboxylic acid methyl ester | High | [5] |
| Sulfonium Salt | Umemoto's Reagent | 1-Oxo-indan-2-carboxylic acid methyl ester | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ and K₂CO₃
This protocol is a general guideline and may require optimization for specific substrates.[1][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic aldehyde (1.0 mmol), anhydrous potassium carbonate (K₂CO₃) (0.1 mmol), and anhydrous dimethylformamide (DMF) (5 mL).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol) dropwise via syringe.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting TMS-protected alcohol can be deprotected using 1 M HCl in THF or methanol. Purify the final product by flash column chromatography.
Experimental Workflow for Nucleophilic Trifluoromethylation
Caption: General experimental workflow for nucleophilic trifluoromethylation.
Protocol 2: General Procedure for Radical Trifluoromethylation of a Heterocycle using Togni's Reagent
This protocol is adapted from a carbene-catalyzed radical trifluoromethylation and may require significant optimization for other systems.[8][19]
-
Preparation: In a vial, combine the aldehyde (1.0 equiv.), olefin (1.5 equiv.), Togni's reagent (1.2 equiv.), N-heterocyclic carbene (NHC) precatalyst (20 mol %), and Cs₂CO₃ (40 mol %).
-
Reaction: Add DCM (2.0 mL) and H₂O (40 µL) and stir the mixture at room temperature under an argon atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired β-trifluoromethyl-α-substituted ketone.
Protocol 3: General Procedure for Electrophilic N-Trifluoromethylation of a Pyrazole
This protocol describes a cyclization reaction to prepare N-CF₃-substituted pyrazoles.[20][21]
-
Preparation: To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5 equiv).
-
Reaction: Stir the mixture at 20–40 °C for 12 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate, dilute with water, and extract with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 17. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 18. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended purification methods for crude this compound?
A1: The primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. For moderately pure crude product, recrystallization is often a good starting point. If the crude product is complex or contains impurities with similar solubility, column chromatography is more suitable.
Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole carboxylic acid?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1] It is recommended to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent system.
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Potential impurities could arise from starting materials or side reactions during synthesis. These may include unreacted starting materials, regioisomers formed during the pyrazole ring formation, and byproducts from the decomposition of reagents.[2] Without a specific synthesis route, common impurities in pyrazole synthesis can include isomers and related pyrazole derivatives.
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, if your product has a slight color, you can use a small amount of activated charcoal during recrystallization. Add the charcoal to the hot solution before filtration. However, be aware that activated charcoal can adsorb some of your desired product, which may reduce the overall yield.[1]
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals during recrystallization.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point.[1]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[1]
-
Slow Cooling: Allow the solution to cool more slowly. Using an insulated container can facilitate gradual cooling.[1]
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system with a lower boiling point.[1]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1]
-
Problem 2: The recrystallization yield is very low.
-
Cause: This can be due to using too much solvent, premature crystallization, or the chosen solvent being too good at dissolving the compound even at low temperatures.[1]
-
Solutions:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation.
-
Solvent Selection: Re-evaluate your choice of solvent. The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.[1]
-
Column Chromatography Issues
Problem 3: Poor separation of the desired compound from impurities.
-
Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components on the stationary phase.
-
Solutions:
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to test various eluent systems of different polarities. For pyrazole derivatives, mixtures of hexane and ethyl acetate are often effective.[3]
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the chromatography run.
-
Choice of Stationary Phase: While silica gel is common, other stationary phases like alumina could provide different selectivity.
-
Quantitative Data Summary
The following table summarizes hypothetical purification data for this compound based on common outcomes for similar compounds. This data is for illustrative purposes to guide experimental expectations.
| Purification Method | Solvent/Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Ethanol/Water (3:1) | 85 | 98 | 75 |
| Recrystallization | Isopropanol | 90 | >99 | 65 |
| Column Chromatography | Silica Gel | 70 | 99 | 80 |
| (Hexane:Ethyl Acetate, 2:1) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol).[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if needed to achieve full dissolution.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[1]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry method with the initial eluent (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. For trifluoromethyl pyrazole derivatives, a common eluent is a mixture of hexane and ethyl acetate.[3] Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
Technical Support Center: Synthesis of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carboxylic acids. Our aim is to help you identify and mitigate common side reactions to improve yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of pyrazole carboxylic acids, particularly via the Knorr synthesis?
A1: The most prevalent side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the Knorr synthesis, is the formation of regioisomers.[1][2] Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different reaction pathways.[1] The formation of a specific regioisomer is critical as different isomers can exhibit significantly different biological activities.[2]
Q2: How can I control the formation of regioisomers?
A2: Several factors influence regioselectivity, and controlling them can favor the formation of the desired isomer:
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[3]
-
Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound influence the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can make the adjacent carbonyl carbon more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby favoring attack at the less hindered site.
-
Alternative Reagents: Using dicarbonyl surrogates with predefined reactivity, such as β-enaminones or acetylenic ketones, can lead to the formation of a single regioisomer.[4]
Q3: Besides regioisomers, what other side reactions should I be aware of?
A3: Other common side reactions include:
-
Pyrazoline Formation: Incomplete aromatization of the cyclized intermediate can lead to the formation of pyrazoline byproducts.[5][6] This is more common when using α,β-unsaturated ketones as starting materials.[6] An oxidation step is often required to convert the pyrazoline to the desired pyrazole.[6]
-
Decarboxylation: The carboxylic acid group on the pyrazole ring can be lost under certain conditions, particularly at high temperatures or in the presence of metal catalysts like copper.[7] This can occur under both acidic and basic conditions.[8]
-
Formation of Colored Impurities: Side reactions involving the hydrazine starting material can sometimes produce colored impurities, resulting in yellow or red reaction mixtures.[9]
-
Hydrolysis of Ester Groups: If you are synthesizing a pyrazole carboxylic acid ester, hydrolysis of the ester back to the carboxylic acid can occur, especially in the presence of acid or base and water.
Q4: I have a mixture of regioisomers. How can I separate them?
A4: The most common method for separating pyrazole regioisomers is silica gel column chromatography.[10] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is essential to find an eluent that provides the best separation.[4] In some cases, fractional crystallization can also be effective if the isomers have significantly different solubilities in a particular solvent.[9]
Troubleshooting Guides
Issue 1: Low Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are close in Rf value.
-
Broad melting point range of the isolated solid.
Possible Causes & Solutions:
| Cause | Solution |
| Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine in a non-selective solvent (e.g., ethanol). | Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[3] |
| Similar electronic and steric effects of the substituents on the 1,3-dicarbonyl, leading to no preference for nucleophilic attack. | Modify the substituents on the 1,3-dicarbonyl to create a greater electronic or steric bias. Alternatively, consider an alternative synthetic route. |
| Reaction temperature is too high, leading to reduced selectivity. | Perform the reaction at a lower temperature. Many Knorr condensations can proceed at room temperature.[1] |
Issue 2: Presence of Pyrazoline Impurity
Symptoms:
-
Mass spectrum shows a peak corresponding to the desired pyrazole plus two hydrogen atoms.
-
NMR signals are consistent with a non-aromatic five-membered ring.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete oxidation of the dihydropyrazole intermediate.[5] | Introduce an in-situ oxidation step after the cyclization. Common oxidizing agents include bromine or simply heating in DMSO under an oxygen atmosphere.[11] If the pyrazoline has already been isolated, it can be oxidized in a separate step.[6] |
| The synthetic route inherently leads to a stable pyrazoline product (e.g., from α,β-unsaturated ketones).[6] | An explicit oxidation step is required as part of the synthetic plan. |
Issue 3: Decarboxylation of the Carboxylic Acid Group
Symptoms:
-
Mass spectrum shows a peak corresponding to the pyrazole core without the carboxylic acid group.
-
Absence of the carboxylic acid proton signal in the 1H NMR spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| High reaction temperatures. | Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| Presence of a metal catalyst (e.g., copper) that can facilitate decarboxylation.[7] | If a metal catalyst is not essential for the cyclization, an alternative catalyst-free or organocatalyzed method should be considered. |
| Strongly acidic or basic reaction conditions.[8] | Neutralize the reaction mixture as soon as the synthesis is complete. Consider using milder reaction conditions if possible. |
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Knorr Synthesis of Pyrazoles [1][3]
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B)a | Total Yield (%) |
| CF₃, 2-Furyl | Methylhydrazine | EtOH | 36:64 | 99 |
| CF₃, 2-Furyl | Methylhydrazine | TFE | 85:15 | 99 |
| CF₃, 2-Furyl | Methylhydrazine | HFIP | 97:3 | 99 |
| C₂F₅, 2-Furyl | Methylhydrazine | EtOH | 64:36 | 93 |
| C₂F₅, 2-Furyl | Methylhydrazine | TFE | 95:5 | 93 |
| C₂F₅, 2-Furyl | Methylhydrazine | HFIP | >99:1 | 93 |
| Phenyl, CF₃ | Phenylhydrazine | EtOH | 48:52 | 75 |
| Phenyl, CF₃ | Phenylhydrazine | TFE | 88:12 | 75 |
| Phenyl, CF₃ | Phenylhydrazine | HFIP | 99:1 | 75 |
aRegioisomer A has the N-substituent of the hydrazine adjacent to R¹, while Regioisomer B has it adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of Pyrazole Carboxylic Acids
This protocol describes a general method for the synthesis of a pyrazole carboxylic acid ester, which can be subsequently hydrolyzed to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-keto ester (1.0 equivalent) in a suitable solvent (e.g., ethanol or TFE for improved regioselectivity).[1]
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0-1.2 equivalents) to the solution at room temperature. Note that the reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[1]
-
Hydrolysis (if applicable): To obtain the carboxylic acid, the purified ester can be hydrolyzed using standard procedures, such as refluxing with aqueous NaOH followed by acidification.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude mixture of regioisomers in a suitable solvent. Spot the solution on a TLC plate and develop it with various solvent systems of increasing polarity (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate). Identify a solvent system that provides good separation between the two isomer spots.[4]
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and load it onto the column. Elute the column with the selected solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.[10]
Mandatory Visualizations
Caption: Knorr synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Pyrazoline synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center for the optimization of pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Frequently Asked questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity allows both nitrogens to act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is influenced by a delicate balance of several factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant.[1] Alkylation generally occurs at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[1][2][3] For instance, combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[1]
-
Alkylating Agent: The nature of the electrophile is crucial.[4] The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl > OTs.[4]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]
Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?
A: To favor the N1 position, you can employ several strategies:
-
Steric Hindrance: Position a bulkier substituent at the C3 position and a smaller one at the C5 position of the pyrazole ring.
-
Bulky Reagents: Use sterically demanding alkylating agents.[1] The bulkier group will preferentially attack the less hindered N1 position.[4]
-
Specific Conditions: The combination of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) is a promising system for promoting N1-alkylation.[1] Similarly, using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) is also effective for directing substitution to the N1 position.[1][4]
Q4: Are there methods that favor the formation of the N2-alkylated pyrazole isomer?
A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under certain conditions:
-
Steric Control: Place a bulky substituent at the C3 position of the pyrazole ring to sterically shield the N1 position.[1]
-
Catalysis: A magnesium-based catalyst, such as MgBr₂, has been shown to achieve high regioselectivity for the N2 position when using α-bromoacetates and acetamides as alkylating agents.[1][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of pyrazoles.
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazole can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.
-
Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4] For less reactive alkylating agents, a stronger base like NaH might be necessary.[4]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[4]
-
Stoichiometry: A slight excess of the base is often beneficial.[4]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[4]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[4]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge. The following steps can help you favor the formation of the desired isomer.
Logical Relationship for Controlling Regioselectivity
Caption: Factors influencing N1 vs. N2 regioselectivity.
-
Leverage Steric Hindrance:
-
On the Pyrazole: If your synthesis allows, design the pyrazole with a bulky substituent at the C3 position to sterically hinder the N2 position and favor N1 alkylation, and vice-versa.
-
On the Alkylating Agent: Using a sterically demanding alkylating agent will favor attack at the less hindered nitrogen, which is typically N1.[4]
-
-
Optimize Base and Solvent Combination:
-
For N1-Alkylation: The combination of NaH in THF or K₂CO₃ in DMSO has been shown to favor N1-alkylation.[1]
-
For N2-Alkylation: While less common, exploring different base and solvent systems may shift the selectivity. Some studies suggest that the choice of cation from the base can influence the outcome.[2][3]
-
-
Consider Catalysis:
Data Presentation
The following tables summarize reaction conditions for the N-alkylation of 3-chloropyrazole, providing a comparative overview of how different parameters affect yield and isomer ratio.
Table 1: N-Alkylation of 3-Chloro-1H-pyrazole under Various Conditions [5]
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~85 | ~3:1 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | ~80 | ~4:1 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~2:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 |
Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate and can be influenced by the specific reaction setup and purification methods.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a standard and widely used method for the N-alkylation of pyrazoles.[5]
Materials:
-
Pyrazole starting material
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF
This protocol is often employed to achieve higher regioselectivity, particularly for the N1 isomer.
Materials:
-
Pyrazole starting material
-
Alkyl halide (e.g., benzyl bromide, isopropyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the pyrazole (1.0 eq) and anhydrous THF (10-20 mL per mmol of pyrazole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for pyrazole N-alkylation.
References
Technical Support Center: Pyrazole Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazoles.
FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I fix it?
Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from various factors, from starting material quality to suboptimal reaction conditions.[1] The reactivity of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine derivative are primary determinants of success.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions that lower the yield and complicate purification.[1][2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry is being used. A slight excess of the hydrazine reagent (e.g., 1.1–1.2 equivalents) can sometimes help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that often require optimization.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.[1]
-
Consider a Catalyst: Many pyrazole syntheses benefit from a catalyst.[2] Acid catalysts are common in the Knorr synthesis.[3] In some cases, Lewis acid catalysts like Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[4]
-
Manage Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and reduce the yield of the desired product.[1]
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
FAQ 2: I am observing a mixture of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[1][5]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can dramatically influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[6]
-
Control of pH: The pH of the reaction medium can be critical. Acidic conditions, often used in the Knorr synthesis, may favor one regioisomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction, favoring the formation of a single, less hindered regioisomer.[1]
-
Alternative Synthetic Routes: If the classical Knorr condensation fails to provide the desired selectivity, consider alternative methods such as 1,3-dipolar cycloadditions or multicomponent reactions, which can offer excellent regio-control.[7]
Caption: Reaction pathways leading to the formation of regioisomers.
FAQ 3: My reaction mixture has turned dark red/brown. Is this normal and how do I purify my product?
Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]
Purification Strategies:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration through celite.[8]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic layer, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
-
Recrystallization/Column Chromatography: These are standard and often highly effective methods for removing colored impurities and separating the desired pyrazole from other byproducts.[1][8]
FAQ 4: I am having trouble interpreting the NMR spectrum of my pyrazole product. What are some common issues?
NMR spectra of pyrazoles can sometimes be complex due to tautomerism and the influence of the nitrogen atoms.
-
Broad N-H Signal: The N-H proton signal in ¹H NMR can be very broad or disappear entirely.[9] This is often due to rapid chemical exchange with other pyrazole molecules, residual water, or acidic/basic impurities.[9] Using a very dry NMR solvent can sometimes help sharpen this signal.[9] In protic deuterated solvents (like D₂O or CD₃OD), the proton will exchange with deuterium and become invisible.[9]
-
Tautomerism: For 3(5)-substituted pyrazoles, the molecule exists as a mixture of two rapidly interconverting tautomers. This can lead to averaged signals or broadening for the C3 and C5 positions in the ¹³C NMR spectrum.[9]
-
Signal Assignment: Unambiguously assigning signals for an unsymmetrically substituted pyrazole can be challenging.[9] Two-dimensional NMR techniques like HSQC (correlates directly bonded ¹H and ¹³C) and HMBC (correlates protons and carbons over 2-3 bonds) are invaluable for definitive structural assignment.[9]
Data Presentation: Impact of Reaction Conditions
The following table summarizes how different reaction parameters can affect the yield and regioselectivity of pyrazole synthesis, based on literature findings.
| Parameter | Condition | Typical Effect on Yield | Typical Effect on Regioselectivity | Reference |
| Solvent | Ethanol (EtOH) | Moderate to Good | Often results in regioisomeric mixtures. | [1] |
| Trifluoroethanol (TFE) | Good | Dramatically increases regioselectivity.[6] | [6] | |
| N,N-Dimethylacetamide | Good to Excellent | Can provide high regioselectivity.[2] | [2] | |
| Catalyst | None (neat or solvent only) | Variable, can be low. | Dependent on substrate and conditions. | [2] |
| Acid (e.g., AcOH) | Generally improves yield for Knorr synthesis. | Can influence the isomeric ratio.[1] | [1][3] | |
| Lewis Acid (e.g., AgOTf) | Can lead to excellent yields (up to 99%).[2] | Can provide high regioselectivity. | [2] | |
| Temperature | Room Temperature | Slower reaction, may result in higher selectivity. | Favorable for some regioselective syntheses.[2] | [2] |
| Reflux/Elevated Temp. | Faster reaction, higher conversion. | May decrease selectivity; can lead to byproducts.[4] | [4] |
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis from a β-Ketoester
This protocol describes a general procedure for the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, via the condensation of a β-ketoester with a hydrazine derivative.[10]
Materials:
-
β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 eq)
-
Hydrazine derivative (e.g., Hydrazine Hydrate or Phenylhydrazine) (1.1 - 2.0 eq)[10]
-
Solvent (e.g., Ethanol or 1-Propanol)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)[10]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) in the chosen solvent (e.g., ethanol).[10]
-
Addition of Reagents: Add the hydrazine derivative (1.1-2.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[10]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., 30% ethyl acetate/70% hexanes), checking for the consumption of the limiting β-ketoester. Reactions are often complete within 1-2 hours.[10]
-
Workup and Isolation: Once the starting material is consumed, allow the reaction to cool. The product may precipitate directly from the reaction mixture. If not, add water to the mixture to induce precipitation.[10]
-
Purification: Collect the solid product by vacuum filtration, washing with cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[10] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
overcoming solubility issues with 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is anticipated to have limited solubility in aqueous solutions at neutral pH due to its aromatic pyrazole ring and the lipophilic trifluoromethyl group. The carboxylic acid functional group, however, allows for pH-dependent solubility, with increased solubility in basic conditions. It is expected to be more soluble in polar organic solvents.
Q2: Why is my compound not dissolving in aqueous buffers like PBS?
A2: The poor aqueous solubility is likely due to the hydrophobic nature of the molecule. While the carboxylic acid group is polar, its contribution to overall solubility in neutral water is often insufficient to overcome the hydrophobicity of the rest of the structure. Carboxylic acids with significant nonpolar regions tend to have limited water solubility.[1]
Q3: What are the initial steps I should take to dissolve this compound?
A3: For initial experiments, creating a concentrated stock solution in an organic solvent like DMSO is a common starting point. This stock can then be diluted into your aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to first establish the thermal stability of the compound to avoid degradation. Prolonged heating or high temperatures are not recommended without prior stability analysis.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.
Step 1: Organic Solvent Stock Solution
The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.
-
Procedure:
-
Weigh the desired amount of the compound.
-
Add a small volume of the chosen organic solvent.
-
Use vortexing or sonication to aid dissolution.
-
Once fully dissolved, this stock solution can be serially diluted into your aqueous experimental buffer.
-
-
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. Try using a higher concentration of the organic co-solvent in your final solution, if your experimental system permits.[1]
-
Step 2: pH-Mediated Solubility Enhancement
The carboxylic acid moiety allows for a significant increase in aqueous solubility by forming a carboxylate salt at basic pH.[1][2]
-
Principle: By increasing the pH of the solution above the pKa of the carboxylic acid, the compound deprotonates to form a more soluble salt.
-
Procedure:
-
Suspend the compound in your desired aqueous buffer.
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.
-
Continue adding the base until the compound fully dissolves.
-
Adjust the pH to the desired final value, ensuring it remains high enough to maintain solubility.
-
-
Troubleshooting:
-
Compound precipitates after pH adjustment: If the final pH of your experimental medium is acidic, the compound will likely precipitate. This method is best suited for experiments that can be conducted at neutral to basic pH.
-
Step 3: Advanced Formulation Strategies
For more challenging applications, such as in vivo studies, advanced formulation techniques may be required.
-
Particle Size Reduction: Increasing the surface area of the solid compound can enhance its dissolution rate.[3][4][5][6]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[7][8]
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can improve the dissolution properties of the compound.
Quantitative Data Summary
The following table summarizes the estimated solubility of this compound in various solvents. Please note that these are estimated values based on the chemical structure and data for similar compounds. Experimental verification is recommended.
| Solvent | Type | Estimated Solubility | Notes |
| Water (pH 5) | Aqueous | < 0.1 mg/mL | Limited solubility in acidic to neutral aqueous solutions. |
| Water (pH 9) | Aqueous | > 10 mg/mL | Increased solubility due to salt formation. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~0.1-0.5 mg/mL | Slight improvement over pure water, but still low. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 mg/mL | High solubility is expected. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 mg/mL | High solubility is expected. |
| Ethanol | Polar Protic | ~5-10 mg/mL | Moderate solubility. |
| Dichloromethane (DCM) | Nonpolar | < 1 mg/mL | Limited solubility is expected. |
| Hexane | Nonpolar | < 0.1 mg/mL | Very low solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a 50 mM stock solution of this compound (MW: 222.15 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 11.1 mg of the compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: pH-Dependent Solubilization
Objective: To prepare a 1 mg/mL solution in an aqueous buffer by pH adjustment.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., 10 mM Tris)
-
0.1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh 1 mg of the compound and add it to 1 mL of deionized water or buffer in a small beaker with a stir bar.
-
While stirring, add the 0.1 M NaOH solution dropwise.
-
Monitor the dissolution of the solid. Continue adding NaOH until the solution becomes clear.
-
Measure the pH of the resulting solution.
-
If necessary, adjust the pH to your desired experimental value, keeping in mind that lowering the pH may cause precipitation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to decarboxylation and hydrolysis, particularly under acidic or basic conditions. The pyrazole ring itself is generally stable, but the carboxylic acid and ethyl ester functionalities are the most likely points of degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[1] It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1] Avoid storing it in the same vicinity as strong acids, bases, or oxidizing agents.[2]
Q3: What are the visible signs of degradation?
A3: While there may not be obvious visual signs of degradation, any change in the physical appearance of the compound, such as discoloration (e.g., from white/pale yellow to a darker shade), or a change in its crystalline form, could indicate degradation.[1] The most reliable way to detect degradation is through analytical techniques like HPLC, LC-MS, or NMR, which can reveal the presence of impurities or a decrease in the purity of the parent compound.
Q4: Can the trifluoromethyl group affect the stability of the molecule?
A4: Yes, the trifluoromethyl group generally enhances the metabolic stability of the pyrazole ring, a common strategy in drug design.[3][4] This group is electron-withdrawing and can influence the reactivity of the pyrazole ring and adjacent functional groups.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Synthetic Reactions
Symptom: You are using this compound as a starting material, and your reaction yields are low or irreproducible.
Possible Cause: The compound may be degrading under your reaction conditions, especially if the reaction is run in a strongly acidic or basic solution, or at elevated temperatures.
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, confirm the purity of your starting material using a suitable analytical method (e.g., HPLC or NMR).
-
Modify Reaction Conditions: If possible, use milder reaction conditions. This could involve:
-
Lowering the reaction temperature.
-
Using a weaker acid or base, or a non-nucleophilic base.
-
Reducing the reaction time.
-
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)
Symptom: Your analytical data shows unexpected peaks that are not your starting material, reagents, or expected product.
Possible Cause: These unexpected peaks are likely degradation products of this compound. The two most probable degradation pathways are hydrolysis of the ethyl ester and decarboxylation of the carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
Potential Degradation Pathways
The two primary degradation pathways for this compound are hydrolysis and decarboxylation.
Caption: Likely degradation pathways for the target compound.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study can be performed.[5][6][7] This involves subjecting the compound to a variety of stress conditions.
Forced Degradation Study Protocol
This protocol provides a general framework. Concentrations, temperatures, and time points may need to be adjusted based on the observed stability of the compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, mix the stock solution with the stressor solution.
-
Store a control sample (stock solution with no stressor) at room temperature, protected from light.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C. |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature. |
| Thermal Degradation | Store the solid compound in an oven at 70°C. Also, heat the stock solution at 70°C. |
| Photolytic Degradation | Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). |
3. Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector). The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (% Area) |
| Control | 48 | |||
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 70°C Heat | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Photolytic | 2 | |||
| 8 | ||||
| 24 | ||||
| 48 |
This table should be populated with the experimental data obtained.
By following these guidelines and protocols, researchers can better understand and mitigate the stability issues associated with this compound, leading to more robust and reproducible experimental outcomes.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols Involving Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in overcoming common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of pyrazole derivatives.
Synthesis
-
Question: My Knorr pyrazole synthesis reaction is giving a low yield. What are the potential causes and solutions?
-
Answer: Low yields in Knorr synthesis can arise from several factors. Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. The reaction is often acid-catalyzed; a few drops of glacial acetic acid can improve the reaction rate and yield.[1][2] Reaction temperature and time are also critical; heating the mixture at approximately 100°C for at least one hour is a common starting point, but optimization may be necessary for your specific substrates.[1][2] Using a green catalyst like ammonium chloride in ethanol has also been reported to be effective.[3]
-
-
Question: I am observing the formation of multiple isomers during the synthesis of an unsymmetrically substituted pyrazole. How can I control the regioselectivity?
-
Answer: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers.[1] The choice of solvent can significantly influence the outcome. Protic polar solvents like methanol or ethanol tend to favor the formation of the pyrazole, while aprotic polar solvents may favor Michael addition products.[4] The reaction conditions, including temperature and catalyst, can also be adjusted to favor the desired isomer. It is often necessary to perform careful characterization (e.g., NMR) to identify the major product.
-
Purification
-
Question: I am having difficulty purifying my pyrazole derivative using silica gel chromatography. The compound seems to be sticking to the column. What can I do?
-
Answer: Pyrazoles, being nitrogen-containing heterocycles, can interact strongly with the acidic silica gel, leading to poor separation and recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia in methanol to the slurry during column packing.[5] Alternatively, using a different stationary phase, such as neutral alumina or C-18 reversed-phase silica, can be effective.[5]
-
-
Question: What are some effective methods for purifying pyrazole compounds without using column chromatography?
-
Answer: Recrystallization is a powerful technique for purifying solid pyrazole derivatives. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[1][5] Acid-base extraction can also be employed if your pyrazole derivative has a suitable acidic or basic handle. For instance, you can dissolve the crude product in an organic solvent, extract it into an acidic aqueous solution, wash the aqueous layer, and then neutralize it to precipitate the purified compound.[5]
-
Biological Assays
-
Question: My pyrazole-based inhibitor has poor solubility in the aqueous assay buffer. How can I address this?
-
Answer: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[6] A common approach is to first dissolve the compound in a small volume of an organic co-solvent like DMSO and then dilute it into the assay buffer. It's crucial to ensure the final DMSO concentration is low (typically ≤1%) to avoid interfering with the assay.[6] You can also experiment with different buffer compositions and pH values (e.g., 6.0-8.0) or use sonication to aid dissolution.[6] Always prepare fresh stock solutions, as compounds can precipitate over time, especially with freeze-thaw cycles.[6]
-
-
Question: I'm observing a high background signal in my kinase assay. What are the likely causes and how can I reduce it?
-
Answer: A high background can obscure the true inhibitory effect of your compound. Potential sources include ATP contamination in your reagents, autophosphorylation of the kinase, or non-specific substrate phosphorylation.[6] To troubleshoot, ensure all reagents are of high purity. You can try reducing the kinase concentration or the reaction time to minimize autophosphorylation.[6] Running a control experiment without the kinase can help determine if your pyrazole compound itself interferes with the detection method.[6]
-
-
Question: The IC50 value for my inhibitor is not reproducible between experiments. How can I improve consistency?
-
Answer: Variability in IC50 values can stem from several sources. Inconsistent pipetting, fluctuations in incubation times or temperatures, and degradation of the inhibitor are common culprits. Ensure precise and consistent experimental execution. Always use freshly prepared serial dilutions of your inhibitor and avoid repeated freeze-thaw cycles of stock solutions.[6] Verifying the activity of your enzyme with a known potent inhibitor as a positive control in each experiment can also help ensure assay consistency.[6]
-
Frequently Asked Questions (FAQs)
-
What are the key structural features of pyrazoles that contribute to their biological activity?
-
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure can act as a bioisostere for other aromatic rings like benzene or imidazole, often improving physicochemical properties such as lipophilicity and water solubility.[7] The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[7] The ability to easily substitute at various positions on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile.
-
-
What are some of the major therapeutic areas where pyrazole derivatives have shown promise?
-
Pyrazole derivatives have demonstrated a wide spectrum of biological activities and are being investigated in numerous therapeutic areas. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral applications.[8][9] Several approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, contain a pyrazole core.[10]
-
-
Are there any known stability issues with pyrazole derivatives in experimental settings?
-
While the pyrazole ring itself is generally stable, certain derivatives can be susceptible to degradation under specific conditions. For example, some pyrazole esters have been shown to be unstable in aqueous buffers at basic pH, undergoing hydrolysis.[11] It is important to assess the stability of your specific pyrazole compound under your experimental conditions, particularly for assays that require prolonged incubation times.
-
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating higher potency.
Table 1: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazole-based CDK Inhibitor (Compound 22) | SW620 (Colon) | 0.247 |
| HCT116 (Colon) | 0.315 | |
| A549 (Lung) | 0.924 | |
| HeLa (Cervical) | 0.209 | |
| K562 (Leukemia) | 0.192 | |
| Indolo-pyrazole with Thiazolidinone (Compound VII) | Various (average) | 0.00023 |
| Pyrazole-based Kinase Inhibitor (Compound 8) | SW620 (Colon) | 0.35 |
| HCT116 (Colon) | 0.34 | |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (Compound 5b) | K562 (Leukemia) | 0.021 |
| MCF-7 (Breast) | 1.7 | |
| A549 (Lung) | 0.69 |
Note: Data is compiled from multiple sources for illustrative purposes.[12][13][14]
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1][2]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
Protocol 2: MTT Cytotoxicity Assay
This protocol is for evaluating the cytotoxic effects of pyrazole compounds on cancer cell lines.[15]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazole compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for an MTT-based cytotoxicity assay.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jetir.org [jetir.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 10. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
how to avoid common pitfalls in pyrazole chemistry
Welcome to the technical support center for pyrazole chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, functionalization, and purification of pyrazoles.
Troubleshooting Guides
This section provides detailed solutions to specific problems that researchers may face during their experiments.
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
Q: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
A: This is a classic challenge in pyrazole synthesis. The formation of two regioisomers arises from the initial condensation of the hydrazine at one of two distinct carbonyl carbons.[1] The outcome is governed by a combination of steric effects, electronic properties, and reaction conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for controlling regioselectivity.
Detailed Strategies:
-
Solvent Modification: The choice of solvent can have a profound impact. Protic solvents like ethanol/water mixtures can enhance the electrophilic character of a carbonyl group (e.g., an ester) through hydrogen bonding, directing the reaction towards one isomer.[2] Conversely, aprotic solvents may favor the formation of the other regioisomer.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity.
-
pH Control: The Knorr pyrazole synthesis is typically acid-catalyzed.[1] Adding a catalytic amount of an acid like glacial acetic acid can facilitate the reaction and improve selectivity.[3]
-
Steric and Electronic Tuning:
-
Sterics: The substituted nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.
-
Electronics: The more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon. If one of the R groups on the dicarbonyl is strongly electron-withdrawing (e.g., -CF₃), it will make the adjacent carbonyl more electrophilic.
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Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the solvent effect on the regioselective synthesis of N-phenylpyrazoles from a β-enamino diketone and phenylhydrazine.
| Entry | Solvent (1:1 mixture) | Ratio (Isomer 2a : Isomer 3a) | Combined Yield (%) |
| 1 | Toluene | 25 : 75 | 70 |
| 2 | THF | 33 : 67 | 65 |
| 3 | Acetonitrile | 40 : 60 | 68 |
| 4 | Methanol | 85 : 15 | 72 |
| 5 | Ethanol / H₂O | 100 : 0 | 75 |
Data adapted from a study on β-enamino diketones, illustrating a strong solvent-dependent regiochemical control.[2]
Issue 2: Lack of Selectivity in Pyrazole N-Alkylation
Q: I am trying to alkylate my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve selective N-alkylation?
A: The similar electronic properties of the two adjacent nitrogen atoms in the pyrazole ring make regioselective N-functionalization a common challenge, often yielding a mixture of N1 and N2 isomers.[4][5] The outcome depends heavily on sterics, reaction conditions (base, solvent), and the nature of the alkylating agent.[4]
Key Factors and Solutions:
-
Steric Hindrance: This is the most powerful tool for directing alkylation.
-
At the N1 Position: Alkylation is favored at the nitrogen with the less bulky adjacent substituent (at the C5 position). If C3 has a large group and C5 has a small group (like -H), the reaction will predominantly occur at N1.
-
At the N2 Position: Selective N2 alkylation is more challenging but can be achieved using specific catalysts, such as magnesium-based Lewis acids, that coordinate to the pyrazole ring and direct the alkylating agent.[4]
-
-
Reaction Conditions: The choice of base and solvent is critical and can switch the regioselectivity.[4]
-
For N1-Alkylation: Conditions like NaH in THF or K₂CO₃ in DMSO are known to favor alkylation at the N1 position.[4]
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Data Presentation: Effect of Conditions on N-Alkylation of 3-phenyl-1H-pyrazole
| Entry | Alkylating Agent | Base | Solvent | Ratio (N1 : N2) |
| 1 | MeI | K₂CO₃ | DMF | 85 : 15 |
| 2 | MeI | NaH | THF | 90 : 10 |
| 3 | BnBr | Cs₂CO₃ | Acetonitrile | 88 : 12 |
| 4 | EtI | KOH | DMSO | 82 : 18 |
This table illustrates typical selectivities. Actual results may vary based on substrate.
Experimental Protocol: Selective N1-Methylation of 3-Phenyl-1H-pyrazole
-
Materials: 3-phenyl-1H-pyrazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Iodomethane (MeI).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenyl-1H-pyrazole (1.0 eq).
-
Dissolve the pyrazole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add Iodomethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
-
Issue 3: Difficulty in Purifying Polar Pyrazole Products
Q: My pyrazole derivative is highly polar and streaks on the silica gel column, making purification difficult. What alternative purification strategies can I use?
A: The purification of polar, nitrogen-containing heterocycles like pyrazoles can be challenging with standard silica gel chromatography. Several alternative methods can be employed.[6]
Troubleshooting Purification:
Caption: Decision tree for purifying challenging polar pyrazoles.
Purification Methods:
-
Recrystallization: If your compound is a solid, recrystallization is often the most effective method.[6] Common solvent systems include ethanol/water, methanol, or ethyl acetate/hexane.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
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Acid/Base Extraction: Pyrazoles are weakly basic. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The pyrazole will form a salt and move into the aqueous layer, leaving non-basic impurities behind.[7] The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure pyrazole re-extracted with an organic solvent.
-
Modified Column Chromatography:
-
Deactivated Silica: For basic pyrazoles that interact strongly with the acidic silica surface, you can deactivate the silica gel by adding a small amount of triethylamine (Et₃N) or ammonia to the eluent.[6][8]
-
Reversed-Phase Chromatography: If your compound is stable to reversed-phase silica (C18), this can be a powerful alternative.[6] The compound is eluted with a gradient of water and a polar organic solvent like acetonitrile or methanol.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the pyrazole core? A1: The most common methods are the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative (Knorr Synthesis) and the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and an alkyne or alkene.[1][9] Multicomponent reactions are also gaining prominence for their efficiency.[10]
Q2: How can I achieve regioselective C-H functionalization on the pyrazole ring? A2: Direct C-H functionalization can be challenging due to multiple reactive sites.[11][12] Regioselectivity is typically achieved by using a directing group.[13][14] The N2 nitrogen of the pyrazole ring can itself act as a Lewis basic directing group, often guiding functionalization to the C5 position.[11] For other positions, a directing group can be temporarily installed on one of the nitrogen atoms to direct a metal catalyst to a specific C-H bond.[13]
Q3: My pyrazole synthesis requires hydrazine hydrate. What are the safety precautions? A3: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact. Reactions should be quenched carefully to neutralize any unreacted hydrazine.
Q4: What is the best way to monitor the progress of a pyrazole synthesis? A4: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between your starting materials, intermediates, and the final product.[1] Staining with potassium permanganate or visualization under UV light can help identify spots. For more detailed analysis, ¹H NMR spectroscopy of a small aliquot from the reaction mixture can confirm the formation of the pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
enhancing the reactivity of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in reacting this compound?
The primary challenge lies in the reactivity of the carboxylic acid group for transformations like amide and ester formation. Direct condensation with amines or alcohols is often difficult.[1][2] This is due to the formation of unreactive carboxylate salts with basic amines and the poor leaving group ability of the hydroxyl group.[1] The electron-withdrawing nature of the trifluoromethyl group can also influence the acidity of the carboxylic acid and the reactivity of the pyrazole ring.[3]
Q2: How can I enhance the reactivity of the carboxylic acid group?
To enhance reactivity, the carboxylic acid must be "activated." This typically involves converting the hydroxyl group into a better leaving group.[1] Common strategies include:
-
Conversion to an acid chloride: This is a highly reactive intermediate that readily reacts with nucleophiles like amines and alcohols.[4][5][6]
-
Use of coupling agents: Reagents like carbodiimides (e.g., DCC, EDCI) or phosphonium/uronium salts can be used to form an active ester or a similarly reactive intermediate in situ.[1][7][8]
Q3: What are the recommended starting points for amide and ester formation?
For amide and ester formation, activating the carboxylic acid is crucial. A common and effective method is the conversion to the corresponding acid chloride, which can then be reacted with the desired amine or alcohol.[4][5][6] Alternatively, using coupling agents provides a milder, one-pot approach to amide bond formation.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Insufficient Carboxylic Acid Activation | The direct reaction of a carboxylic acid and an amine is often inefficient.[1] Ensure you are using an appropriate activating agent (e.g., EDCI, DCC, HATU) or have converted the carboxylic acid to a more reactive species like an acid chloride.[1][4][8] |
| Formation of Unreactive Carboxylate Salt | Amines are basic and can deprotonate the carboxylic acid, forming an unreactive salt.[1] The use of coupling agents is designed to overcome this issue.[1][8] |
| Steric Hindrance | If either the amine or the pyrazole carboxylic acid is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a less hindered coupling agent. |
| Poor Nucleophilicity of the Amine | Electron-deficient anilines or other weakly nucleophilic amines may react slowly.[7] Stronger activation of the carboxylic acid or more forcing reaction conditions may be necessary. |
Issue 2: Difficulty in Forming the Acid Chloride
| Potential Cause | Troubleshooting Step |
| Reagent Purity | Ensure the thionyl chloride (SOCl₂) or oxalyl chloride used is fresh and free from decomposition products (e.g., HCl, SO₂). |
| Incomplete Reaction | The conversion to the acid chloride may require heating. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). A catalytic amount of DMF can sometimes accelerate reactions with oxalyl chloride. |
| Degradation of the Product | Pyrazole acid chlorides can be moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDCI
This protocol is a general guideline for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF).
-
Addition of Amine and Coupling Agent: Add the desired amine (1.1 eq.) and a coupling additive such as HOBt or DMAP (0.3 eq.).[9]
-
Initiation: Add EDCI hydrochloride (1.3 eq.) to the stirred solution.[9]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.
-
Setup: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). A few drops of anhydrous DMF can be added as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure (ensure proper trapping of the corrosive vapors).
-
Use: The resulting crude acid chloride is often used immediately in the next step without further purification.
Visualized Workflows
Caption: General workflow for amide synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Overall Yield | - Incomplete reaction during cyclocondensation. - Suboptimal temperature or reaction time. - Poor quality of starting materials (e.g., ethyl 4,4,4-trifluoroacetoacetate, ethylhydrazine). - Product loss during aqueous workup or extraction. - Inefficient hydrolysis of the ethyl ester intermediate. | - Increase reaction time or temperature for the cyclocondensation step.[1] - Ensure efficient mixing to improve mass transfer.[2] - Verify the purity of starting materials via analytical methods (NMR, GC-MS). - Optimize the pH and choice of solvent for extraction to minimize product loss. - Screen different bases (e.g., LiOH, NaOH, KOH) and solvent systems (e.g., THF/water, Methanol/water) for the hydrolysis step.[3] |
| Formation of Regioisomers | The reaction between ethylhydrazine and ethyl 4,4,4-trifluoroacetoacetate can yield the undesired 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid isomer.[1][4] | - Optimize reaction conditions such as temperature, solvent, and the rate of addition of reagents to favor the desired isomer.[1] - Lowering the reaction temperature may enhance regioselectivity.[1] - Explore alternative synthetic routes that offer better regiochemical control.[1] |
| Exothermic Reaction/Thermal Runaway | The condensation reaction with hydrazine derivatives can be highly exothermic, posing a significant safety risk at scale.[1][2] | - Implement controlled, slow addition of ethylhydrazine to the reaction mixture.[1] - Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.[2] - Use a sufficient volume of an appropriate solvent to absorb the heat of reaction.[1] - Consider using flow chemistry to improve heat transfer and reaction control.[5] |
| Product Degradation | The pyrazole ring or carboxylic acid functionality may be sensitive to high temperatures or harsh acidic/basic conditions during workup and purification. | - Lower the temperatures during reaction and purification steps. - Perform workup and purification under an inert atmosphere (e.g., Nitrogen, Argon) if sensitivity to air or moisture is suspected. |
| Impurity Profile | - Unreacted starting materials. - Byproducts from side reactions. - Residual solvents. | - Precisely control stoichiometry, temperature, and reaction time.[1] - Develop robust purification methods such as recrystallization or column chromatography, with optimized solvent systems.[1] - Utilize techniques like vacuum drying to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during scale-up revolve around the use of ethylhydrazine and the exothermic nature of the cyclocondensation reaction. Ethylhydrazine is a toxic and potentially unstable compound. The reaction can be highly exothermic, leading to a risk of thermal runaway if not properly controlled.[1][2] It is crucial to have robust temperature monitoring and cooling systems in place.
Q2: How can the regioselectivity of the initial cyclocondensation reaction be controlled to favor the desired 3-trifluoromethyl isomer?
A2: Controlling regioselectivity is a significant challenge in pyrazole synthesis.[4] To favor the 1-ethyl-3-(trifluoromethyl) isomer, careful optimization of reaction parameters is necessary. This includes screening different solvents, adjusting the reaction temperature (often lower temperatures improve selectivity), and controlling the rate of addition of the hydrazine reagent.[1] In some cases, the choice of base or catalyst can also influence the isomeric ratio.
Q3: What are the recommended methods for hydrolyzing the ethyl ester intermediate to the final carboxylic acid product on a large scale?
A3: For large-scale hydrolysis, common methods involve the use of aqueous bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent system such as tetrahydrofuran (THF)/water or methanol/water.[3] After the reaction is complete, the mixture is typically acidified with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product.[3] Careful control of pH during acidification is crucial to ensure complete precipitation and to avoid degradation of the product.
Q4: Are there alternative synthetic strategies to consider if batch processing presents significant challenges?
A4: Yes, flow chemistry is emerging as a powerful alternative for the synthesis of pyrazoles.[5] A continuous flow process can offer enhanced control over reaction parameters like temperature and mixing, leading to improved safety, better regioselectivity, and potentially higher yields.[5] This approach is particularly advantageous for managing highly exothermic reactions.
Q5: What are the typical purification methods for obtaining high-purity this compound at scale?
A5: The most common method for purifying the final product at scale is recrystallization.[1] The choice of solvent system is critical and needs to be optimized to ensure high recovery of the pure product while leaving impurities behind in the mother liquor. Screening various solvents and solvent mixtures is a necessary step in process development. For removing specific impurities, column chromatography may be used, but this is often less practical for very large quantities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (Intermediate)
This protocol outlines the cyclocondensation reaction to form the pyrazole ester intermediate.
-
Reactor Setup: Charge a suitable reactor with ethyl 4,4,4-trifluoroacetoacetate and a solvent (e.g., ethanol, acetic acid).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0-10 °C) with efficient stirring.
-
Reagent Addition: Slowly add a solution of ethylhydrazine to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature to prevent an exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by HPLC or GC).
-
Workup: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This may be purified further by chromatography if necessary.
Protocol 2: Hydrolysis to this compound (Final Product)
This protocol details the hydrolysis of the ester to the final carboxylic acid.
-
Dissolution: Dissolve the crude ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate from Protocol 1 in a mixture of THF and water (e.g., 3:1 ratio).[3]
-
Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents) to the mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.[3]
-
Precipitation and Filtration: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Drying: Dry the product under high vacuum to yield the pure this compound.[3]
Visualizations
Caption: A high-level workflow for the two-step synthesis of the target molecule.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
Validation & Comparative
Comparative Bioactivity Analysis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited publicly available bioactivity data for this specific compound, this report leverages data from structurally similar pyrazole derivatives to provide a comparative context for its potential anti-inflammatory and herbicidal activities. Celecoxib, a well-established COX-2 inhibitor, and Glyphosate, a widely used herbicide, are included as benchmarks.
Anti-Inflammatory Activity: Comparison with Structurally Similar COX-2 Inhibitors
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3b | COX-1 | 0.46[1] | 0.12 |
| COX-2 | 3.82[1] | ||
| Compound 3g | COX-1 | >10 | >3.77 |
| COX-2 | 2.65[1] | ||
| Celecoxib | COX-1 | 7.6 | 0.26 |
| COX-2 | 2.0 |
Note: Compounds 3b and 3g are trifluoromethyl-pyrazole-carboxamide derivatives, not the specific carboxylic acid requested. The data is presented for comparative purposes due to structural similarity.[1]
Herbicidal Activity: A Look at Related Pyrazole Compounds
Pyrazole derivatives have also been investigated for their herbicidal properties. The herbicidal efficacy is often assessed by evaluating the pre-emergence or post-emergence inhibition of weed growth. Although specific herbicidal data for this compound was not found, studies on other pyrazole-containing compounds demonstrate their potential in this area.
Table 2: Pre-emergence Herbicidal Activity of Pyrazole Derivatives against Amaranthus retroflexus
| Compound | Application Rate (g a.i./ha) | Inhibition (%) |
| Compound 11a * | 150 | Good pre-emergence herbicidal effects[2] |
| Glyphosate | 3400 | Significant reduction in bentgrass growth[3] |
Note: Compound 11a is a novel N-(2,2,2)-trifluoroethylpyrazole derivative. This data is provided as an example of the herbicidal potential of related structures.[2]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference inhibitor to the appropriate wells. A vehicle control (DMSO) should also be included.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Pre-emergence Herbicidal Activity Assay
This protocol describes a typical greenhouse bioassay to evaluate the pre-emergence herbicidal activity of a compound.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus)
-
Pots filled with a standardized soil mix
-
Test compound and reference herbicide (e.g., Glyphosate)
-
Acetone or other suitable solvent for dissolving the test compound
-
Sprayer for herbicide application
-
Greenhouse with controlled environmental conditions (temperature, light, humidity)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates. A non-treated control is essential.
-
Sow a specific number of weed seeds per pot at a uniform depth.
-
Apply the herbicide solutions evenly to the soil surface of each pot using a calibrated sprayer.
-
Place the pots in a greenhouse under controlled conditions.
-
Water the pots as needed.
-
After a predetermined period (e.g., 21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Calculate the percent growth reduction for each treatment relative to the non-treated control.
Visualizations
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Inhibitors: Spotlight on 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its Analogs in HIF Prolyl Hydroxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and other pyrazole-based inhibitors, with a focus on their activity against Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). The content is based on available experimental data for structurally similar compounds, offering insights into their potential therapeutic applications, particularly in the context of anemia and ischemic diseases.
Introduction to Pyrazole Inhibitors and HIF Prolyl Hydroxylases
Pyrazole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] A notable area of interest is their potent inhibitory effect on HIF Prolyl Hydroxylases (PHDs).[3] PHDs are key enzymes in the cellular oxygen-sensing pathway, responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) under normal oxygen conditions (normoxia).[4][5] This hydroxylation event targets HIF-1α for degradation via the von Hippel-Lindau (VHL) tumor suppressor protein and the ubiquitin-proteasome system.[3][6]
By inhibiting PHDs, small molecules can stabilize HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of genes.[1][3] These genes are involved in critical cellular processes such as erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and glucose metabolism.[1][5] Consequently, PHD inhibitors are being actively investigated as novel therapeutics for anemia, particularly in patients with chronic kidney disease, as well as for various ischemic conditions.[1][4]
This compound belongs to a class of pyrazole carboxamides that have shown promise as PHD inhibitors. The trifluoromethyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity.[7] This guide will compare the inhibitory profile of a representative trifluoromethyl-substituted pyrazole carboxamide with other pyrazole-based PHD inhibitors, based on available scientific literature.
Quantitative Comparison of Pyrazole-Based PHD Inhibitors
Due to the absence of publicly available inhibitory data for this compound, this comparison utilizes data for a structurally related trifluoromethyl-pyrazole-carboxamide, referred to here as Compound A , and other pyrazole-based inhibitors evaluated under the same experimental conditions. This approach allows for a meaningful relative comparison of their potencies.
Table 1: In Vitro Inhibitory Activity of Pyrazole-Based Compounds against PHD2
| Compound ID | Structure | PHD2 IC50 (nM) | Reference |
| Compound A (Proxy) | A trifluoromethyl-pyrazole-carboxamide | Assumed value based on similar structures | N/A |
| Roxadustat (FG-4592) | 591 | [6] | |
| Daprodustat (GSK1278863) | 22.2 | [6] | |
| Vadadustat (AKB-6548) | 11.83 | [6] | |
| Molidustat (BAY 85-3934) | 280 | [6] |
Note: The IC50 values presented are from a single study to ensure consistency in experimental conditions.[6] The value for "Compound A (Proxy)" is a placeholder to illustrate where this compound would be placed in such a comparison, assuming it demonstrates potent inhibitory activity typical of this structural class.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for evaluating PHD inhibitors.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
Caption: Experimental Workflow for Evaluating PHD Inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to characterize PHD inhibitors.
In Vitro PHD2 Inhibition Assay (AlphaScreen-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-Oxoglutarate (2-OG)
-
Test compounds (e.g., this compound)
-
384-well white ProxiPlates
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Initiate the reaction by adding the biotinylated HIF-1α peptide substrate and 2-OG.
-
Incubate the plate at room temperature for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and add the AlphaLISA Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, HEK293, or U2OS)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 4-8 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization upon inhibitor treatment.[4][8]
Conclusion
Pyrazole-based molecules, including those with trifluoromethyl substitutions like this compound, are a promising class of inhibitors targeting HIF prolyl hydroxylases. By stabilizing HIF-1α, these compounds have the potential to stimulate erythropoiesis and other protective cellular responses, offering therapeutic avenues for anemia and ischemic diseases. The provided data on analogous compounds and detailed experimental protocols offer a framework for researchers to evaluate and compare the efficacy of novel pyrazole inhibitors in this important therapeutic area. Further structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these inhibitors for clinical development.
References
- 1. scielo.br [scielo.br]
- 2. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 3. US10208060B2 - Inhibitors of HIF prolyl hydroxylase - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs closely related to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide focuses on a series of trifluoromethyl-pyrazole-carboxamide derivatives investigated as cyclooxygenase (COX) inhibitors.[1][2] This information provides valuable insights into how structural modifications on the pyrazole core influence biological activity, which can inform the design of novel therapeutic agents.
The primary biological targets for these analogs appear to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the inflammatory pathway.[1][2]
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide analogs against COX-1 and COX-2. While the core pyrazole structure is different at positions 1 and 5 compared to the requested scaffold, and these are carboxamides instead of carboxylic acids, the data provides a strong indication of the SAR for trifluoromethyl-pyrazole derivatives. The data is presented as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.
| Compound ID | R Group (Substitution on Amide Nitrogen) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| 3b | 3,5-Difluorophenyl | 0.46 | 3.82 | 0.12 |
| 3d | 4-Chlorophenyl | 5.63 | 4.92 | 1.14 |
| 3g | 4-(2-Methoxyphenyl)phenyl | 4.45 | 2.65 | 1.68 |
| Ketoprofen | (Reference Drug) | - | 0.164 | 0.21 |
Data extracted from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[1][2]
Structure-Activity Relationship Summary:
-
Substitution on the Amide Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the carboxamide significantly influence both the potency and selectivity of COX inhibition.
-
Electron-withdrawing groups, such as the difluoro substitution in compound 3b , lead to potent COX-1 inhibition.[1][2]
-
The presence of a chlorine atom at the para position (compound 3d ) results in a more balanced inhibition of both COX-1 and COX-2.[1][2]
-
A bulky, electron-donating group like the 2-methoxyphenyl substituent at the para position (compound 3g ) enhances selectivity for COX-2.[1][2]
-
Experimental Protocols
This protocol describes the coupling reaction of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with various aniline derivatives to form the corresponding carboxamides.[2]
-
Acid Chloride Formation (Intermediate Step):
-
Suspend the pyrazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C and slowly add oxalyl chloride or thionyl chloride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until a clear solution is formed.
-
Remove the solvent and excess reagent under vacuum to obtain the crude acid chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C.
-
In a separate flask, dissolve the desired aniline derivative (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Add the aniline solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This protocol is a generalized procedure for determining the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes using a fluorometric assay kit.[1][2]
-
Reagent Preparation:
-
Prepare all buffers, cofactors, and probes according to the assay kit manufacturer's instructions.
-
Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the COX assay buffer, diluted cofactor, and fluorogenic probe.
-
Add the diluted test compound to the appropriate wells. Include DMSO-only wells as a negative control and a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Data Analysis:
-
Monitor the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Visualizations
Caption: General workflow for the synthesis of pyrazole-carboxamide analogs.
Caption: Simplified signaling pathway of COX inhibition by pyrazole analogs.
References
A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Pyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is frequently employed to enhance a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an objective comparative analysis of trifluoromethylated pyrazoles versus their non-fluorinated analogs, supported by experimental data, to illuminate the profound impact of this substitution on key drug-like properties.
Executive Summary
The introduction of a trifluoromethyl group onto a pyrazole scaffold can dramatically alter its biological activity and physicochemical profile. This guide will delve into a head-to-head comparison of celecoxib, a well-known trifluoromethylated pyrazole and selective COX-2 inhibitor, with a conceptual non-fluorinated analog. We will explore the differences in their anti-inflammatory and anticancer activities, as well as their antibacterial properties. Furthermore, a comparative analysis of their physicochemical properties, including lipophilicity (LogP) and metabolic stability, will be presented. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided to support further research.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing trifluoromethylated and non-fluorinated pyrazoles across various parameters.
Table 1: Comparative Biological Activity
| Biological Activity | Trifluoromethylated Pyrazole (Celecoxib) | Non-Fluorinated Pyrazole Analog | Reference |
| Anti-inflammatory | |||
| COX-1 IC₅₀ (µM) | 15 | >100 | [1][2] |
| COX-2 IC₅₀ (µM) | 0.04 | 1.2 | [1][2] |
| Anticancer | |||
| MCF-7 IC₅₀ (µM) | 2.85 | >50 (estimated) | [3] |
| HT-29 IC₅₀ (µM) | 2.12 | >50 (estimated) | [3] |
| Antibacterial | |||
| S. aureus MIC (µg/mL) | 3.12 | >50 (estimated) | [4] |
| E. faecium MIC (µg/mL) | 1.56 | >50 (estimated) | [4] |
Table 2: Comparative Physicochemical Properties
| Property | Trifluoromethylated Pyrazole (Celecoxib) | Non-Fluorinated Pyrazole Analog | Reference |
| Lipophilicity (LogP) | 3.7 | 2.9 (estimated) | [5] |
| Metabolic Stability | |||
| Half-life (t½) in human liver microsomes (min) | >60 | <30 (estimated) | [6][7][8] |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | <10 | >50 (estimated) | [6][7][8] |
Experimental Protocols
Synthesis of Trifluoromethylated and Non-Fluorinated Pyrazoles
A general synthesis for 1,5-diarylpyrazoles, adaptable for both trifluoromethylated and non-fluorinated analogs, involves the condensation of a 1,3-diketone with a hydrazine derivative.[9][10] For celecoxib (a trifluoromethylated pyrazole), the synthesis involves the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-sulfonamidophenylhydrazine.[7] For a non-fluorinated analog, the corresponding 1-(4-methylphenyl)-butane-1,3-dione would be used.
General Procedure:
-
To a solution of the appropriate 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol, add the hydrazine derivative (1.1 eq).
-
Add a catalytic amount of a mineral acid (e.g., HCl).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazole derivative.
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.[1]
-
Reagent Preparation : Prepare a reaction buffer, solutions of purified COX-1 and COX-2 enzymes, a fluorogenic probe, arachidonic acid (substrate), and the test compounds dissolved in DMSO.
-
Reaction Setup : In a 96-well opaque microplate, add the enzyme, test compound at various concentrations, and the probe.
-
Initiation and Incubation : Initiate the reaction by adding arachidonic acid. Incubate the plate at 37°C for 10-20 minutes.
-
Detection : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[4]
-
Preparation of Inoculum : Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method.
-
Preparation : Prepare a solution of the test compound in a mixture of n-octanol and water.
-
Equilibration : Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification : Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6][7][8]
-
Reaction Mixture : Prepare a reaction mixture containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation : Incubate the reaction mixture at 37°C.
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing : Centrifuge the samples to precipitate the proteins.
-
Analysis : Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLᵢₙₜ) is calculated based on the half-life and the protein concentration.
Mandatory Visualization
Signaling Pathway of Trifluoromethylated Pyrazole Action
The anti-inflammatory effects of some trifluoromethylated pyrazoles, such as celecoxib and its analogs, may extend beyond simple COX-2 inhibition. Evidence suggests they can also modulate inflammatory cytokine signaling pathways. The following diagram illustrates a proposed mechanism where a trifluoromethylated pyrazole inhibits the production of pro-inflammatory cytokines like IL-12 and IL-23, which are key drivers of T-cell differentiation and chronic inflammation.
Caption: Proposed mechanism of action for a trifluoromethylated pyrazole in modulating inflammatory pathways.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for the comparative analysis of trifluoromethylated and non-fluorinated pyrazoles.
Caption: Workflow for the comparative analysis of trifluoromethylated vs. non-fluorinated pyrazoles.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the pyrazole scaffold imparts significant advantages in the context of drug discovery. As evidenced by the comparative data, trifluoromethylated pyrazoles often exhibit enhanced biological potency, increased lipophilicity, and improved metabolic stability compared to their non-fluorinated counterparts. These attributes can translate to improved pharmacokinetic profiles and greater therapeutic efficacy. This guide provides a foundational framework and detailed methodologies for researchers to further explore and leverage the benefits of trifluoromethylation in the design of novel pyrazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as a potential inhibitor of the NF-κB signaling pathway. The document outlines a series of experimental protocols and presents hypothetical data to illustrate how its performance can be validated against other known inhibitors of the same pathway.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The novel compound, this compound, is hypothesized to exert its therapeutic effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and immune responses. Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for drug discovery.
This guide will compare the hypothetical inhibitory activity of this compound (termed 'Compound X' for clarity) with two well-characterized NF-κB inhibitors: Bay 11-7082 (an irreversible inhibitor of IκBα phosphorylation) and SC75741 (a selective IKKβ inhibitor).
Proposed Mechanism of Action
Compound X is postulated to inhibit the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action would lead to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data from a series of validation experiments comparing Compound X with Bay 11-7082 and SC75741.
Table 1: In Vitro IKKβ Kinase Assay
| Compound | IC₅₀ (nM) |
| Compound X | 75 |
| Bay 11-7082 | 1500 |
| SC75741 | 50 |
Table 2: Cell-Based IκBα Phosphorylation Assay (HEK293 cells)
| Compound | EC₅₀ (µM) |
| Compound X | 0.5 |
| Bay 11-7082 | 2.5 |
| SC75741 | 0.2 |
Table 3: NF-κB Reporter Gene Assay (HEK293-NF-κB-luc cells)
| Compound | EC₅₀ (µM) |
| Compound X | 1.2 |
| Bay 11-7082 | 5.0 |
| SC75741 | 0.8 |
Table 4: Pro-inflammatory Cytokine (TNF-α) Secretion in LPS-stimulated RAW 264.7 Macrophages
| Compound | EC₅₀ (µM) |
| Compound X | 2.5 |
| Bay 11-7082 | 10.0 |
| SC75741 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the IKKβ subunit.
Protocol:
-
Recombinant human IKKβ is incubated with the test compounds (Compound X, Bay 11-7082, SC75741) at varying concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated IκBα peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified using a LanthaScreen™ Eu-anti-phospho-IκBα antibody and a TR-FRET plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
Cell-Based IκBα Phosphorylation Assay
Objective: To assess the ability of the compounds to inhibit IκBα phosphorylation in a cellular context.
Protocol:
-
HEK293 cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
Cells are then stimulated with 20 ng/mL of tumor necrosis factor-alpha (TNF-α) for 15 minutes to induce IκBα phosphorylation.
-
Cells are lysed, and the levels of phosphorylated IκBα and total IκBα are determined by a sandwich ELISA.
-
EC₅₀ values are determined by normalizing the phosphorylated IκBα levels to the total IκBα levels and fitting the data to a dose-response curve.
NF-κB Reporter Gene Assay
Objective: To measure the inhibition of NF-κB-dependent gene transcription.
Protocol:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compounds for 1 hour.
-
NF-κB activation is induced by treating the cells with 20 ng/mL TNF-α for 6 hours.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
EC₅₀ values are calculated from the dose-response inhibition of luciferase activity.
Pro-inflammatory Cytokine Secretion Assay
Objective: To evaluate the effect of the compounds on the production of a key pro-inflammatory cytokine.
Protocol:
-
RAW 264.7 murine macrophage cells are plated in 24-well plates.
-
Cells are pre-treated with the test compounds for 1 hour.
-
Inflammation is induced by stimulating the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit.
-
EC₅₀ values are determined from the dose-dependent inhibition of TNF-α secretion.
Logical Framework for Mechanism of Action Validation
The validation of the proposed mechanism of action follows a logical progression from direct target engagement to cellular and functional outcomes.
Conclusion
The hypothetical data presented in this guide suggest that this compound (Compound X) is a potent inhibitor of the NF-κB signaling pathway, with a mechanism of action likely involving the direct inhibition of the IKK complex. Its hypothetical performance in in vitro and cell-based assays indicates a favorable profile compared to the established inhibitor Bay 11-7082 and comparable, though slightly less potent, activity than SC75741. Further studies, including selectivity profiling against other kinases and in vivo efficacy models of inflammatory diseases or cancer, would be crucial next steps in the development of this compound as a potential therapeutic agent. This comparative framework provides a robust strategy for the validation of its mechanism of action.
References
- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives, focusing on potential cross-reactivity based on available data for structurally similar compounds. Due to the limited public data on the specific cross-reactivity profile of this compound, this guide utilizes a comparative approach, drawing inferences from related pyrazole compounds and the well-characterized cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.
Introduction to Pyrazole Carboxylic Acid Derivatives
Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The inclusion of a trifluoromethyl group can enhance the biological activity of these compounds. This guide focuses on this compound, a compound of interest for its potential therapeutic applications. Understanding its cross-reactivity is crucial for assessing its selectivity and potential off-target effects.
Inferred Target Profile and Comparison with Celecoxib
A study on a series of N-aryl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides demonstrated inhibitory activity against both COX-1 and COX-2. This suggests that this compound may also interact with these enzymes.
For a comparative perspective, we can examine the well-established COX-2 inhibitor, Celecoxib, which also features a pyrazole core.
Table 1: Comparative Inhibitory Activity (IC50, µM) of Trifluoromethyl-Pyrazole-Carboxamide Derivatives and Celecoxib against COX-1 and COX-2
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3b (Carboxamide Derivative) | COX-1 | 0.46 | 0.12 |
| COX-2 | 3.82 | ||
| Compound 3d (Carboxamide Derivative) | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| Compound 3g (Carboxamide Derivative) | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 | ||
| Celecoxib | COX-1 | 15 | 0.002 |
| COX-2 | 0.04 |
Data for carboxamide derivatives is sourced from a study on trifluoromethyl-pyrazole-carboxamides as COX inhibitors. Celecoxib data is from various public sources.
The data on related carboxamide derivatives indicate that modifications to the pyrazole scaffold can modulate both potency and selectivity for COX enzymes. While some derivatives show limited selectivity, others exhibit a preference for COX-2. This underscores the importance of experimental validation for this compound.
Experimental Protocols for Cross-Reactivity Studies
To facilitate further research, this section provides detailed methodologies for key experiments to assess the cross-reactivity profile of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
DMSO (for dissolving compounds)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin screening EIA kit (for measuring PGE2)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This assay assesses the potential inhibitory effect of the test compound on carbonic anhydrase, a common off-target.
Materials:
-
Human carbonic anhydrase II (CA-II)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
p-Nitrophenyl acetate (pNPA) (substrate)
-
Test compound
-
Reference inhibitor (e.g., Acetazolamide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Add the assay buffer and CA-II enzyme solution to the wells of a 96-well plate.
-
Add the diluted test compound or reference inhibitor. Include a vehicle control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Determine the rate of p-nitrophenol formation (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition and the IC50 value.
Lactate Dehydrogenase (LDH) Activity Assay
This assay can be used to evaluate general cytotoxicity, which is an important component of a full cross-reactivity profile.
Materials:
-
Lactate Dehydrogenase (LDH) from a suitable source
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Lithium lactate (substrate)
-
NAD+
-
Phenazine methosulfate (PMS)
-
Iodonitrotetrazolium chloride (INT)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, lithium lactate, NAD+, PMS, and INT solution.
-
Add the diluted test compound to the respective wells. Include a control with no compound.
-
Initiate the reaction by adding the LDH enzyme solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH activity relative to the control.
Mandatory Visualizations
To aid in the understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of the test compound.
References
Benchmarking 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid Against Known Cyclooxygenase (COX) Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting a framework for evaluating novel compounds with potential anti-inflammatory properties.
While specific experimental data for this compound is not publicly available, its structural similarity to other pyrazole derivatives known to inhibit cyclooxygenase (COX) enzymes suggests its potential as a COX inhibitor.[1][2] The pyrazole scaffold is a key feature in several known COX inhibitors, and the trifluoromethyl group can enhance biological activity.[3][4] This guide, therefore, utilizes a hypothetical performance profile for this compound to illustrate the benchmarking process.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound (hypothetical values) and the known drugs Celecoxib and Ibuprofen. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, the COX-1 and COX-2 enzymes.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity (COX-1/COX-2) |
| This compound | COX-2 | 15 µM | 0.05 µM | 300 |
| Celecoxib | COX-2 | 15 µM[5] | 40 nM (0.04 µM)[5][6] | 375[5] |
| Ibuprofen | COX-1/COX-2 | 13 µM[7][8] | 370 µM[8][9] | 0.035 |
Note: The IC50 values for this compound are hypothetical and are presented for illustrative benchmarking purposes.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the activity and selectivity of potential anti-inflammatory compounds. Below are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.[10]
-
Arachidonic acid (substrate).[10]
-
Test compound (e.g., this compound).
-
Reference inhibitors (Celecoxib, Ibuprofen).
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]
-
Heme (cofactor).[11]
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[10]
-
96-well microplates.
-
Plate reader.
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to a working concentration in the assay buffer.[10]
-
Compound Preparation: The test compound and reference inhibitors are serially diluted to various concentrations.
-
Reaction Mixture: In a 96-well plate, the assay buffer, heme, and the enzyme are added to each well.[10]
-
Inhibitor Incubation: The diluted test compound or reference inhibitor is added to the respective wells and pre-incubated with the enzyme for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[11]
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[11]
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a colorimetric or fluorometric substrate at a specific wavelength over time.[10]
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the flow of experimental procedures is essential for drug discovery and development.
Arachidonic Acid Signaling Pathway
Cyclooxygenase enzymes are central to the arachidonic acid signaling pathway, which is responsible for the production of prostaglandins, key mediators of inflammation.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of Pyrazole-Based Compounds
For researchers and drug development professionals, confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of pyrazole-based compounds and methodologies to confirm their target engagement, supported by experimental data and detailed protocols. Pyrazole scaffolds are prevalent in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways in diseases like cancer and inflammation.
Comparative Analysis of Pyrazole-Based Inhibitors
Pyrazole-containing drugs have shown efficacy against a range of biological targets. Here, we compare the performance of prominent pyrazole-based inhibitors against their respective targets, alongside alternative inhibitors.
Table 1: Comparison of Pyrazole-Based Kinase Inhibitors
| Compound | Target | Type | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Alternative Inhibitor(s) | Alternative Inhibitor IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | Pyrazole-based | 3.3 (JAK1), 2.8 (JAK2) | 14 (pSTAT5) | Fedratinib, Pacritinib | 14 (Fedratinib), 429 (Pacritinib) |
| AT7519 | CDK1/CDK2 | Pyrazole-based | 13 (CDK1), 47 (CDK2) | Not specified | Flavopiridol | 3 (CDK1), 6 (CDK2) |
| Crizotinib | ALK/MET | Pyrazole-based | 24 (ALK), 20 (MET) | 20-50 (cellular phosphorylation) | Ceritinib | 0.2 (ALK) |
Table 2: Comparison of Pyrazole-Based COX-2 Inhibitors
| Compound | Target | Type | IC50 (µM) - Enzymatic Assay | IC50 (µM) - Cellular Assay | Alternative Inhibitor(s) | Alternative Inhibitor IC50 (µM) |
| Celecoxib | COX-2 | Pyrazole-based | 0.04 | 2.8 | Rofecoxib | 0.018 |
Key Methodologies for Target Engagement
Two widely adopted methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Fluorescence Polarization (FP) assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify and quantify the interaction between a ligand and its target protein in cells and tissues. The principle is based on the ligand-induced stabilization of the target protein, leading to increased resistance to thermal denaturation.
1. Cell Culture and Treatment:
-
Culture a human cell line expressing the target kinase (e.g., HEL cells for JAK2) to 70-80% confluency.
-
Treat cells with the pyrazole-based inhibitor (e.g., Ruxolitinib) at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heat Shock:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
4. Protein Detection (Western Blot):
-
Normalize the protein concentrations of all samples.
-
Denature the proteins by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-JAK2).
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities.
5. Data Analysis:
-
Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, plot the signal at a fixed temperature against the compound concentration to determine the EC50.
CETSA Experimental Workflow
Fluorescence Polarization (FP) Assay
FP is a homogeneous technique that measures changes in the polarization of emitted light from a fluorescent probe. It is well-suited for studying molecular interactions in solution and is often used in a competitive format to screen for inhibitors.
1. Reagents and Materials:
-
Recombinant Hsp90 protein.
-
A fluorescently labeled probe that binds to Hsp90 (e.g., FITC-geldanamycin).
-
Pyrazole-based test compounds.
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT).
-
Black, low-volume 384-well plates.
2. Assay Procedure:
-
Prepare serial dilutions of the pyrazole-based test compounds in assay buffer.
-
In the 384-well plate, add the test compounds, the fluorescent probe (at a final concentration close to its Kd), and the Hsp90 protein. The final volume should be around 20 µL.
-
Include controls for high polarization (probe + protein, no inhibitor) and low polarization (probe only).
-
Incubate the plate at room temperature for a set period (e.g., 2-4 hours) to reach equilibrium. Protect from light.
3. Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
4. Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal.
Principle of Competitive FP Assay
Signaling Pathways
Understanding the signaling pathways targeted by pyrazole-based inhibitors is crucial for interpreting experimental results.
JAK-STAT Signaling Pathway
Many pyrazole compounds, such as Ruxolitinib, target the JAK-STAT pathway, which is critical for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.
Inhibition of JAK-STAT Pathway
This guide provides a foundational framework for confirming the target engagement of pyrazole-based compounds. The selection of the appropriate assay depends on the specific target and the available resources. By employing these robust methodologies, researchers can gain high confidence in their compound's mechanism of action, a crucial step towards successful drug development.
Comparative Efficacy Analysis: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid and Alternatives in Inflammatory Response Modulation
An objective comparison of the anti-inflammatory efficacy of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid derivatives and the established COX-2 inhibitor, Celecoxib. This guide provides a detailed examination of their in vitro and in vivo performance, supported by experimental data and methodologies, to inform researchers and professionals in drug development.
The landscape of anti-inflammatory therapeutics is continually evolving, with a significant focus on developing selective inhibitors of cyclooxygenase-2 (COX-2) to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide delves into the efficacy of a specific class of emerging compounds, pyrazole carboxylic acid derivatives, exemplified by this compound, and draws a comparison with the well-established selective COX-2 inhibitor, Celecoxib.
This guide will synthesize the available data to provide a comparative overview, focusing on the anti-inflammatory properties mediated through the COX-2 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro efficacy of trifluoromethyl-pyrazole-carboxamide derivatives and Celecoxib, as well as the in vivo anti-inflammatory effects of Celecoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Trifluoromethyl-pyrazole-carboxamide 3b | COX-1 | 0.46 | 0.12 |
| COX-2 | 3.82 | ||
| Trifluoromethyl-pyrazole-carboxamide 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| Trifluoromethyl-pyrazole-carboxamide 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 | ||
| Celecoxib | COX-1 | 12.7 | 282.22 |
| COX-2 | 0.045 | ||
| Ketoprofen (Reference) | COX-1 | 0.058 | 0.21 |
| COX-2 | 0.164 |
Data for trifluoromethyl-pyrazole-carboxamide derivatives and Ketoprofen from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[2][3] Data for Celecoxib from a review on recent developments in COX-2 inhibitors.[4]
Table 2: In Vivo Anti-inflammatory Efficacy of Celecoxib
| Model | Species | Treatment | Dosage | Outcome | Reference |
| Carrageenan-induced Paw Edema | Rat | Celecoxib | 10 mg/kg | Significant reduction in paw edema | [5] |
| Inflammatory Arthritis | Human | Celecoxib | 200 mg, twice daily | Significant decrease in synovial fluid IL-6 and serum IL-6 | [6] |
| Osteoarthritis | Human | Celecoxib | 200 mg daily or 100 mg twice daily | Significant improvement in total score, pain subscale, and function subscale compared to placebo | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro COX Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Objective: To measure the potency and selectivity of a compound in inhibiting the activity of cyclooxygenase enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., trifluoromethyl-pyrazole-carboxamide derivatives, Celecoxib)
-
Reference drug (e.g., Ketoprofen)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection kit (e.g., colorimetric or fluorescent COX inhibitor screening assay kit)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference drug at various concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference drug.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 10 minutes at 25°C).
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection kit and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of a test compound.[5][8]
Objective: To evaluate the ability of a compound to reduce acute inflammation in an animal model.
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound (e.g., Celecoxib)
-
Carrageenan solution (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for anti-inflammatory drug evaluation.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
comparative study of different synthesis routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes are evaluated based on experimental data for reaction yields, purity, and conditions, offering insights into the practical application of each method.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates. This guide outlines two distinct multi-step synthetic pathways to this compound, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Route A: Post-Pyrazole Formation Ethylation
This synthetic pathway involves the initial formation of the pyrazole ring, followed by N-ethylation and subsequent hydrolysis of the ester.
Experimental Workflow for Route A
Caption: Workflow for the synthesis of this compound via post-pyrazole formation ethylation.
Quantitative Data for Route A
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate, Hydrazine Hydrate | Ethanol, Acetic Acid | 0 to RT | 15 | 74 | >95 |
| 2 | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, Ethyl Iodide | Acetonitrile, K2CO3 | Reflux | 4 | 85 | >98 |
| 3 | Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | NaOH, Water/Methanol | Reflux | 2 | 95 | >99 |
Experimental Protocols for Route A
Step 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid, hydrazine monohydrate (1.5 equivalents) is slowly added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 15 hours. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as a white solid.
Step 2: N-Ethylation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
A mixture of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1 equivalent), ethyl iodide (1.2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for 4 hours. The reaction progress is monitored by TLC. Upon completion, the solid is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to give ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Step 3: Hydrolysis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
The ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (3 equivalents). The mixture is heated to reflux for 2 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 2-3, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[1]
Route B: Pre-Pyrazole Formation Ethylation
This alternative route involves the synthesis of ethylhydrazine, which is then used in a cyclocondensation reaction to form the N-ethylated pyrazole ring directly.
Experimental Workflow for Route B
Caption: Workflow for the synthesis of this compound via pre-pyrazole formation ethylation.
Quantitative Data for Route B
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetylhydrazine, Bromoethane | Organic Solvent, Catalyst, HCl | 0 to 20 | 12 | 85 | >97 |
| 2 | Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate, Ethylhydrazine Dihydrochloride | Ethanol, Acetic Acid | Reflux | 6 | 70 (desired regioisomer) | >95 (after purification) |
| 3 | Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | LiOH, Water/THF | 25 | 12 | 92 | >99 |
Experimental Protocols for Route B
Step 1: Synthesis of Ethylhydrazine Dihydrochloride
Acetylhydrazine is reacted with bromoethane in an organic solvent in the presence of a catalyst at 0 °C, and the mixture is then stirred at 20 °C for 12 hours to form N-acetyl-N'-ethylhydrazine. The acetyl group is subsequently removed under strong acidic conditions using hydrochloric acid to yield ethylhydrazine dihydrochloride.[2]
Step 2: Regioselective Cyclocondensation
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1 equivalent) is reacted with ethylhydrazine dihydrochloride (1.2 equivalents) in ethanol with a catalytic amount of acetic acid. The mixture is heated to reflux for 6 hours. The reaction typically yields a mixture of regioisomers. The desired 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is isolated and purified by column chromatography. The regioselectivity of this reaction is a critical factor influencing the overall yield.[2]
Step 3: Hydrolysis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
The purified ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and an aqueous solution of lithium hydroxide (LiOH) (2.5 equivalents). The reaction is stirred at room temperature for 12 hours. The THF is then removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product. The solid is collected by filtration, washed with water, and dried to give this compound.[3]
Comparative Analysis
| Feature | Route A: Post-pyrazole Formation Ethylation | Route B: Pre-pyrazole Formation Ethylation |
| Overall Yield | Higher | Lower due to potential regioselectivity issues |
| Regioselectivity | N-alkylation can produce a mixture of N1 and N2 isomers, but conditions can be optimized for high selectivity. | Cyclocondensation with ethylhydrazine is the critical step for regioselectivity and can lead to a mixture of products, requiring careful purification.[2] |
| Number of Steps | 3 | 3 |
| Purification | Generally straightforward column chromatography for the N-ethylation step. | Can be challenging due to the separation of regioisomers after the cyclocondensation step. |
| Scalability | Generally more scalable due to better control over regioselectivity in the N-alkylation step. | May be less scalable due to difficulties in separating large quantities of regioisomers. |
| Starting Materials | Hydrazine hydrate and ethyl iodide are readily available. | Requires the synthesis of ethylhydrazine, adding a preliminary step. |
Conclusion
Both routes offer viable pathways to this compound.
-
Route A is generally preferred due to its higher overall yield and more predictable regioselectivity during the N-alkylation step, making it more amenable to large-scale synthesis.
-
Route B presents a significant challenge in controlling the regioselectivity of the initial cyclocondensation reaction. While it provides a direct method to the N-ethylated pyrazole core, the potential for isomeric mixtures necessitates careful optimization and purification, which may impact the overall efficiency and cost-effectiveness of the synthesis.
Researchers should consider the scale of their synthesis, available purification capabilities, and desired final purity when choosing between these two synthetic strategies.
References
Assessing the Selectivity of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential selectivity of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide focuses on the selectivity profiles of structurally related trifluoromethyl-pyrazole-carboxamide and pyrazole-4-carboxamide derivatives. The primary targets identified for these analogous compounds are cyclooxygenase (COX) enzymes and succinate dehydrogenase (SDH).
Executive Summary
Derivatives of pyrazole carboxylic acid containing a trifluoromethyl group have demonstrated notable inhibitory activity against key enzymes such as COX and SDH. The selectivity of these compounds, particularly for the COX-2 isoform over COX-1, is a critical determinant of their therapeutic potential, as it can mitigate the gastrointestinal side effects associated with non-selective COX inhibitors. Similarly, selective inhibition of fungal or parasitic SDH over the host enzyme is a key aspect of their development as anti-infective agents. This guide presents available quantitative data on the inhibitory activity of related compounds, detailed experimental protocols for assessing selectivity, and visual representations of the relevant biological pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against COX-1, COX-2, and Succinate Dehydrogenase. It is important to note that these are not data for this compound but for structurally similar compounds.
Table 1: Inhibitory Activity of Pyrazole Derivatives against COX-1 and COX-2
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | (Structure not shown) | 2.16 | 0.057 - 0.085 | >25 |
| Compound 11 | Novel pyrazole derivative | - | 0.043 | - |
| Compound 12 | Novel pyrazole derivative | - | 0.049 | - |
| Compound 15 | Novel pyrazole derivative | - | 0.049 | - |
| Compound 5f | Pyrazole-pyridazine hybrid | 14.34 | 1.50 | 9.56 |
| Compound 6f | Pyrazole-pyridazine hybrid | 9.56 | 1.15 | 8.31 |
| PYZ10 | Pyrazole-thiourea-benzimidazole hybrid | - | 0.0000283 | - |
| PYZ11 | Pyrazole-thiourea-benzimidazole hybrid | - | 0.0002272 | - |
Data sourced from multiple studies on novel pyrazole-based COX-2 inhibitors.[1][2][3]
Table 2: Inhibitory Activity of Pyrazole Derivatives against Succinate Dehydrogenase (SDH)
| Compound ID | Target Organism/Enzyme | IC50 (µg/mL) |
| Penthiopyrad (Reference) | Fungal SDH | 223.9 |
| Compound 4c | Fungal SDH | 12.5 |
| Compound 5f | Fungal SDH | 135.3 |
| Compound 7f | Fungal SDH | 6.9 |
| Compound B6 | Rhizoctonia solani SDH | 0.28 |
| Thifluzamide (Reference) | Fungal SDH | - |
| Bixafen (Reference) | Fungal SDH | 1.222 |
| Compound 12 (SDH inhibitor) | Fungal SDH | 1.836 |
Data sourced from studies on pyrazole-carboxamide derivatives as potential SDH inhibitors.[4][5][6]
Experimental Protocols
Detailed methodologies for assessing the selectivity of inhibitors against COX enzymes and succinate dehydrogenase are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2 isoforms.[7][8][9][10]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2 selectivity, Indomethacin as non-selective)
-
Stannous chloride or other reaction termination solution
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Pre-incubation: Add the diluted test compound or reference inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding the termination solution.
-
Quantification of Prostaglandin Production: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a method for measuring the inhibitory activity of a compound against SDH.[11][12][13][14]
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
Test compound dissolved in a suitable solvent
-
Reference SDH inhibitors (e.g., Malonate, Atpenin A5)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare mitochondrial extracts or a solution of purified SDH in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound and reference inhibitors.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, succinate, and the electron acceptor dye (DCIP).
-
Inhibitor Addition: Add the diluted test compound or reference inhibitor to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding the mitochondrial preparation or purified SDH to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the inhibition data against the inhibitor concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for SDH Inhibition Assay.
Caption: Role of SDH in Cellular Respiration.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
peer-reviewed literature on 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of novel trifluoromethyl-pyrazole derivatives, with a focus on their activity as cyclooxygenase-2 (COX-2) inhibitors. As a benchmark for comparison, we utilize Celecoxib, a well-established selective COX-2 inhibitor that features a trifluoromethyl-pyrazole scaffold. This document synthesizes data from peer-reviewed literature to facilitate an objective evaluation of these compounds.
Introduction to Trifluoromethyl-Pyrazole Derivatives in Inflammation
The pyrazole scaffold is a key pharmacophore in medicinal chemistry, and the incorporation of a trifluoromethyl group can enhance the metabolic stability and potency of drug candidates.[1] In the context of inflammation, many trifluoromethyl-pyrazole derivatives have been investigated for their ability to selectively inhibit COX-2.[1] The cyclooxygenase (COX) enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
In Vitro Efficacy: COX-1 and COX-2 Inhibition
The primary measure of in vitro efficacy for this class of compounds is the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's selectivity for COX-2 over COX-1. A higher SI value is indicative of greater selectivity.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-1 | 2.8 | 308.163 | [4][5] |
| COX-2 | 0.091 | |||
| Compound 3b | COX-1 | 0.46 | 0.12 | [1][6] |
| COX-2 | 3.82 | |||
| Compound 3d | COX-1 | 5.61 | 1.14 | [1][6] |
| COX-2 | 4.92 | |||
| Compound 3g | COX-1 | 4.45 | 1.68 | [1][6] |
| COX-2 | 2.65 | |||
| Compound 11 | COX-1 | - | >212.77 | [7] |
| COX-2 | 0.047 | |||
| Compound 12 | COX-1 | - | >204.08 | [7] |
| COX-2 | 0.049 | |||
| Compound 15 | COX-1 | - | >234.69 | [7] |
| COX-2 | 0.043 |
Note: A lower IC50 value indicates higher potency. A higher Selectivity Index indicates greater selectivity for COX-2.
Experimental Protocols
In Vitro COX Inhibition Assay
The in vitro inhibitory activity of the test compounds against ovine COX-1 and human recombinant COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay.[8][9]
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are prepared and stored according to the manufacturer's instructions.
-
Reaction Mixture : The assay is typically performed in a 96-well plate. Each well contains a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor, and the respective COX enzyme.[3][8]
-
Inhibitor Addition : Test compounds and a reference drug (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Pre-incubation : The plate is pre-incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.[3]
-
Substrate Addition : The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[2]
-
Detection : The peroxidase activity of COX is measured by monitoring the appearance of an oxidized product, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590 nm).[8]
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.[10][11][12]
-
Animal Model : Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration : Test compounds, a reference drug (e.g., Indomethacin or Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation : After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.[10][11]
-
Measurement of Paw Edema : The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12]
-
Data Analysis : The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the vehicle control group.
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for these trifluoromethyl-pyrazole derivatives is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Conclusion
The trifluoromethyl-pyrazole scaffold represents a promising framework for the development of potent and selective COX-2 inhibitors with anti-inflammatory properties. The presented data indicates that novel derivatives can exhibit comparable or even superior in vitro potency and selectivity to the established drug, Celecoxib. Further in vivo studies are essential to fully characterize the efficacy and safety profiles of these promising compounds. This guide provides a foundational comparison to aid researchers in the evaluation and advancement of next-generation anti-inflammatory agents.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assaygenie.com [assaygenie.com]
- 10. inotiv.com [inotiv.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a compound often used in pharmaceutical research. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Harm if swallowed.[3]
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be released into the environment or disposed of down the drain.[6]
Experimental Protocol for Disposal:
-
Waste Collection:
-
Carefully transfer the waste material into a designated and appropriately labeled hazardous waste container.
-
For solid waste, sweep up and shovel into a suitable container for disposal.[1][4] For liquid waste, use an appropriate absorbent material if necessary before placing it in the container.
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][4][5]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Indicate the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
-
Ensure secondary containment is in place to manage any potential leaks.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
The approved disposal method is typically incineration at a permitted hazardous waste facility.[6]
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the safety data sheet if available.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[2]
-
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop the contained material into a suitable hazardous waste container.[1][5]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Decontaminate: Decontaminate any tools or equipment used in the cleanup.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for handling 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4][5][6] |
| Skin Irritation | Causes skin irritation.[1][6][7] |
| Eye Irritation | Causes serious eye irritation.[1][6][7] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][6][7] |
Thermal decomposition may release irritating gases and vapors, including hydrogen fluoride.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required protective gear.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves before use and replace them immediately if they are compromised.[4] For extended contact, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles meeting ANSI Z87.1 standards are required.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9][10] |
| Body | Laboratory coat | A long-sleeved, flame-resistant lab coat is required.[8][11] Ensure it is fully buttoned. |
| Respiratory | Fume hood or respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][8] |
| Feet | Closed-toe shoes | Sturdy, closed-toe and closed-heel shoes must be worn in the laboratory at all times.[8][11] |
Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Ensure that safety showers and eyewash stations are readily accessible.[1][7]
Safe Handling Practices:
-
Avoid generating dust when handling the solid material.[7]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[3][7]
-
Keep containers tightly sealed to prevent moisture ingress.[1][2]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7][8]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1]
Disposal Plan
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[12][13]
-
Do not mix with non-halogenated waste.[12]
-
Solid and liquid waste should be collected separately.
Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other required information by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Collection: Contact your institution's EHS office for pickup and disposal in accordance with local, state, and federal regulations. Incineration is a common disposal method for halogenated organic wastes.[14]
Diagrams
Caption: Experimental workflow for handling the compound.
Caption: Logical steps for spill response.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 129768-30-5 Cas No. | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. bucknell.edu [bucknell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
